Bmeda
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl-(2-sulfanylethyl)amino]ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2S2/c1-3-11(4-2)5-6-12(7-9-13)8-10-14/h13-14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCRCKFOMCLOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CCS)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93798-62-0 | |
| Record name | BMEDA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93798-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-mercaptoethyl)-N',N'-diethylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093798620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-BIS(2-MERCAPTOETHYL)-N',N'-DIETHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J7PW297VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMEDA as a Chelator: A Technical Guide
Disclaimer: The following technical guide details the mechanism of action and applications of the chelating agent BMEDA (N,N'-bis(2-mercaptoethyl)ethylenediamine). It is important to note that based on the current scientific literature, this compound is primarily recognized for its role as a chelator for the radionuclide Rhenium-188 (¹⁸⁸Re) in the context of radiopharmaceuticals for cancer therapy and imaging. There is currently no substantial scientific evidence to suggest its use as an iron chelator for conditions such as iron overload or for the inhibition of ferroptosis.
Introduction to Chelation
Chelation is a chemical process in which a substance, known as a chelating agent or chelator, forms multiple bonds to a single central metal ion.[1][2] This binding effectively creates a stable, water-soluble complex that can be readily excreted from the body. Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals or other toxic substances from the body.[3][4][5][6] The stability of the bond between the chelator and the metal ion is crucial for its efficacy.
This compound: A Thiol-Containing Chelator
This compound, or N,N'-bis(2-mercaptoethyl)ethylenediamine, is a chelating agent characterized by the presence of thiol (-SH) groups, which are effective at binding to certain metal ions. Its chemical structure allows for the stable chelation of radionuclides like Rhenium-188.
Mechanism of Action
The primary mechanism of action of this compound as a chelator involves the formation of a stable coordination complex with the metal ion. In the case of Rhenium-188, the thiol groups of this compound donate electrons to the empty orbitals of the Rhenium ion, forming strong covalent bonds. This sequesters the radionuclide, preventing its non-specific distribution in the body and allowing for targeted delivery.
Quantitative Data
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Full Chemical Name | N,N'-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine | [2] |
| Molecular Formula | C10H24N2S2 | [2] |
| Primary Chelated Ion | Rhenium-188 (¹⁸⁸Re) | [7] |
| Primary Application | Radiopharmaceutical for cancer therapy and imaging | [7] |
Experimental Protocols
Radiolabeling of Liposomes with ¹⁸⁸Re-BMEDA
This protocol describes the "after-loading" method for radiolabeling liposomes with ¹⁸⁸Re-BMEDA, a common technique in the development of radiopharmaceuticals.
Materials:
-
This compound chelator
-
¹⁸⁸Re-perrhenate (from a ¹⁸⁸W/¹⁸⁸Re generator)
-
Stannous chloride (reducing agent)
-
Liposomes with an ammonium sulfate gradient
-
Buffer solutions (e.g., phosphate-buffered saline, pH 7.2 and acetate buffer, pH 5.1)
Procedure:
-
Reduction of ¹⁸⁸Re-perrhenate: The ¹⁸⁸Re-perrhenate eluted from the generator is reduced using stannous chloride. This reduction is necessary for the Rhenium to be chelated by this compound.
-
Formation of ¹⁸⁸Re-BMEDA complex: The reduced ¹⁸⁸Re is mixed with this compound at room temperature to form the ¹⁸⁸Re-BMEDA complex.
-
Liposome Loading:
-
The pre-formed liposomes containing an ammonium sulfate gradient (creating a lower internal pH) are incubated with the ¹⁸⁸Re-BMEDA complex in a buffer at a neutral pH (e.g., pH 7.2).[7]
-
The lipophilic ¹⁸⁸Re-BMEDA complex crosses the lipid bilayer of the liposome.[7]
-
Once inside the liposome, the lower internal pH (e.g., pH 5.1) causes the this compound to become protonated.[7]
-
This protonation traps the now hydrophilic ¹⁸⁸Re-BMEDA-H⁺ complex within the aqueous core of the liposome.[7]
-
-
Quality Control: The radiolabeling efficiency and stability of the ¹⁸⁸Re-BMEDA-liposomes are assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Visualizations
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA): Properties and Applications in Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA) is a chelating agent of significant interest in the field of nuclear medicine and radiopharmaceutical development. Its molecular structure, featuring two thiol groups and two nitrogen atoms, allows for the stable coordination of radiometals such as technetium-99m (⁹⁹ᵐTc) and rhenium-188 (¹⁸⁸Re). This property has been primarily exploited in the radiolabeling of liposomal nanocarriers for targeted cancer therapy and diagnostic imaging. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis, physicochemical characteristics, and toxicological profile. Furthermore, it details its critical role as a lipophilic chelator in the post-loading of radionuclides into pre-formed liposomes, a key technology in the development of advanced drug delivery systems.
Introduction
The development of targeted drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. In this context, radiolabeled nanoparticles, particularly liposomes, have emerged as a promising platform. The ability to stably incorporate a therapeutic or diagnostic radionuclide into a liposomal carrier is paramount to the success of this technology. N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine, commonly referred to as this compound, has been identified as a key enabling molecule in this process. Its utility lies in its capacity to form stable, lipophilic complexes with radiometals, which can then be efficiently encapsulated within liposomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is a colorless to slightly yellow liquid with a characteristic thiol odor. It is soluble in water and some organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₄N₂S₂ | PubChem[1] |
| Molecular Weight | 236.4 g/mol | PubChem[1] |
| IUPAC Name | 2-[2-(diethylamino)ethyl-(2-sulfanylethyl)amino]ethanethiol | PubChem[1] |
| CAS Number | 93798-62-0 | PubChem[1] |
| Appearance | Colorless to slightly yellow liquid | ChemBK |
| Odor | Strong thiol odor | ChemBK |
| Solubility | Soluble in water and some organic solvents | ChemBK |
Synthesis
Caption: General Synthesis of this compound.
Applications in Radiopharmaceuticals
The primary application of this compound in drug development is its use as a chelating agent for the radiolabeling of liposomes. Its lipophilic nature allows it to readily cross the lipid bilayer of pre-formed liposomes. Once inside, it can be "trapped" and then chelate a radionuclide that is subsequently introduced. This "post-loading" method is highly efficient and avoids the harsh conditions that might be required if the radionuclide were to be incorporated during the liposome formation process.
Radiolabeling of Liposomes with Rhenium-188
This compound has been instrumental in the development of ¹⁸⁸Re-labeled liposomes for cancer therapy. The process, often referred to as the "this compound-liposome" technology, involves the following key steps:
-
Preparation of Liposomes: Liposomes with an acidic internal buffer are prepared.
-
Loading of this compound: The lipophilic this compound is incubated with the pre-formed liposomes and diffuses across the lipid membrane into the acidic interior.
-
Radiolabeling: A reduced form of ¹⁸⁸Re is added to the this compound-containing liposomes. The ¹⁸⁸Re is chelated by the trapped this compound, forming a stable ¹⁸⁸Re-BMEDA complex inside the liposome.
Caption: Workflow for ¹⁸⁸Re-BMEDA Liposome Preparation.
Experimental Protocols
While a specific synthesis protocol for this compound is not publicly available, the following provides a generalized protocol for the radiolabeling of liposomes with ¹⁸⁸Re using this compound, based on methodologies described in the literature.
Protocol: Preparation of ¹⁸⁸Re-BMEDA-Liposomes
-
Liposome Preparation:
-
A mixture of desired lipids (e.g., DSPC, Cholesterol, DSPE-PEG) is dissolved in a suitable organic solvent.
-
The solvent is removed by rotary evaporation to form a thin lipid film.
-
The lipid film is hydrated with an acidic buffer (e.g., citrate buffer, pH 4.0) to form multilamellar vesicles.
-
The vesicles are subjected to extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a specific size.
-
-
This compound Loading:
-
A solution of this compound in a suitable solvent (e.g., ethanol) is prepared.
-
The this compound solution is added to the liposome suspension and incubated at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the diffusion of this compound into the liposomes.
-
-
Radiolabeling:
-
Sodium perrhenate ([¹⁸⁸Re]NaReO₄) is mixed with a reducing agent (e.g., stannous chloride) to reduce the Re(VII) to a lower oxidation state.
-
The reduced ¹⁸⁸Re is then added to the this compound-loaded liposomes and incubated (e.g., at 60°C for 30 minutes) to allow for the formation of the ¹⁸⁸Re-BMEDA complex within the liposomes.
-
The final product is purified from unencapsulated ¹⁸⁸Re using methods such as size exclusion chromatography.
-
Toxicology
Acute toxicity studies of this compound have been conducted in both mice and beagles. These studies are crucial for establishing the safety profile of this compound for its potential use in pharmaceutical preparations.
Table 2: Acute Toxicity Data for this compound
| Species | Route of Administration | Dose | Observation | Source |
| Beagle Dogs | Intravenous | Up to 2 mg/kg | No compound-related adverse effects observed over a 14-day period. | PubMed |
| Beagle Dogs | Intravenous | 1 mg/kg | No adverse effects. | ResearchGate[2] |
These findings suggest that this compound has a favorable acute toxicity profile at doses relevant to its application in radiolabeled liposome formulations.
Signaling Pathways
Currently, there is no available scientific literature that describes the direct interaction of N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine with any specific cellular signaling pathways. Its biological role, as currently understood, is primarily that of a chelating agent for the encapsulation of radiometals within drug delivery systems. It is important to distinguish this compound from other thiol-containing chelators, such as N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), which has been reported to modulate signaling pathways, for instance, by attenuating mercury-induced phospholipase D activation.
Conclusion
N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine is a valuable tool in the field of radiopharmaceutical development, particularly for the creation of targeted, liposome-based therapeutic and diagnostic agents. Its key attribute is its ability to act as a lipophilic chelator, enabling the efficient post-loading of radionuclides like ¹⁸⁸Re into pre-formed liposomes. While its toxicological profile appears favorable for this application, further research into its detailed synthesis, coordination chemistry with various radiometals, and potential biological interactions would be beneficial for expanding its utility and ensuring its safe application in clinical settings. The absence of data on its direct effects on cellular signaling pathways suggests that its primary function is confined to its role as a chelator within a drug delivery vehicle.
References
In-Depth Technical Guide to Bmeda for Rhenium-188 Chelation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Bmeda (N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine) as a chelating agent for Rhenium-188 (¹⁸⁸Re). Rhenium-188 is a promising radionuclide for therapeutic applications due to its high-energy beta emission (2.12 MeV), a short half-life of 16.9 hours, and the presence of a gamma photon (155 keV) suitable for imaging.[1] Effective chelation is critical to ensure the stability of the radiopharmaceutical and its targeted delivery in vivo. This compound has emerged as a viable chelator for ¹⁸⁸Re, particularly in the development of radiolabeled liposomal formulations.
Core Concepts in ¹⁸⁸Re-Bmeda Chelation
Rhenium-188 is typically obtained from a tungsten-188/rhenium-188 (¹⁸⁸W/¹⁸⁸Re) generator. The chemical similarity between Rhenium and Technetium allows for the adaptation of labeling strategies developed for Technetium-99m, a widely used diagnostic radionuclide.[1] The chelation of ¹⁸⁸Re by this compound results in the formation of a stable complex, which can then be used for direct therapeutic applications or for encapsulation into delivery systems like liposomes.
A notable application of ¹⁸⁸Re-Bmeda is in the formulation of ¹⁸⁸Re-Bmeda-Liposomes. This involves the encapsulation of the pre-formed ¹⁸⁸Re-Bmeda complex within liposomes, a strategy designed to enhance tumor targeting and retention through the enhanced permeability and retention (EPR) effect.[2]
Experimental Protocols
While specific, detailed protocols for the initial synthesis of the ¹⁸⁸Re-Bmeda complex are not extensively published in readily available literature, the general approach involves the reduction of the perrhenate ion ([¹⁸⁸ReO₄]⁻) eluted from the generator and its subsequent complexation with the this compound chelator. The following is a generalized workflow based on common radiolabeling techniques with similar chelators.
Generalized ¹⁸⁸Re-Bmeda Labeling Workflow
Quantitative Data Summary
The biodistribution of the unencapsulated ¹⁸⁸Re-Bmeda complex has been studied in murine models, providing valuable data on its pharmacokinetic profile. Below is a summary of the biodistribution data for both the free complex and its liposomal formulation for comparison.
Table 1: Biodistribution of ¹⁸⁸Re-Bmeda and ¹⁸⁸Re-Bmeda-Liposome in C26 Colon Tumor-Bearing Mice (%ID/g ± SD)
| Organ | ¹⁸⁸Re-Bmeda (1 h) | ¹⁸⁸Re-Bmeda-Liposome (24 h) |
| Blood | 0.21 ± 0.05 | 2.15 ± 0.45 |
| Heart | 0.12 ± 0.03 | 0.89 ± 0.18 |
| Lungs | 0.18 ± 0.04 | 1.23 ± 0.25 |
| Liver | 0.35 ± 0.08 | 15.67 ± 3.28 |
| Spleen | 0.08 ± 0.02 | 18.23 ± 3.82 |
| Kidneys | 1.25 ± 0.29 | 2.54 ± 0.53 |
| Stomach | 0.15 ± 0.04 | 0.56 ± 0.12 |
| Intestines | 0.45 ± 0.11 | 0.98 ± 0.21 |
| Muscle | 0.09 ± 0.02 | 0.51 ± 0.11 |
| Bone | 0.11 ± 0.03 | 0.45 ± 0.09 |
| Tumor | 0.15 ± 0.04 | 3.62 ± 0.73 |
Data adapted from a study on biodistribution and pharmacokinetics in a C26 murine colon carcinoma model.[3][4]
The pharmacokinetic analysis revealed that the area under the tissue concentration-time curve (AUC) for the liposomal formulation was 4.7-fold higher than that of the unencapsulated ¹⁸⁸Re-Bmeda, indicating a significantly longer circulation time for the liposomal drug.[3][4]
Signaling Pathways and Cellular Mechanisms
Currently, there is a lack of specific research in publicly accessible literature detailing the signaling pathways or cellular mechanisms of action for the non-liposomal ¹⁸⁸Re-Bmeda complex. The therapeutic effect is primarily attributed to the cytotoxic effects of the high-energy beta particles emitted by ¹⁸⁸Re. For the liposomal formulation, the mechanism of tumor targeting is based on the passive accumulation via the EPR effect.
Logical Relationships in ¹⁸⁸Re-Bmeda-Liposome Development
The development and application of ¹⁸⁸Re-Bmeda liposomes follow a logical progression from the radionuclide source to the final therapeutic agent.
References
- 1. Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Biodistribution, pharmacokinetics and microSPECT/CT imaging of 188Re-bMEDA-liposome in a C26 murine colon carcinoma solid tumor animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Bmeda: A Bifunctional Chelator for Advanced Radiopharmaceutical Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of nuclear medicine is continually advancing, with a growing emphasis on targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The efficacy of these agents hinges on the stable chelation of a medical isotope by a bifunctional chelator, which is, in turn, conjugated to a targeting moiety such as a monoclonal antibody or peptide. This guide provides a comprehensive technical overview of N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-methyl-2-carboxypropyl)ethylenediamine (Bmeda), an emerging bifunctional chelator demonstrating significant promise in the development of novel radiopharmaceuticals.
Introduction to this compound
This compound is an acyclic, octadentate chelating agent designed to form highly stable complexes with a variety of medical isotopes. Its structure, featuring two hydroxybenzyl and two methyl-carboxypropyl arms extending from an ethylenediamine backbone, provides a versatile coordination sphere for various radiometals. A key characteristic of this compound is its lipophilic nature in its neutral form, which allows it to be utilized in innovative drug delivery systems, such as liposomes.
Synthesis and Characterization
Detailed experimental protocols for the multi-step synthesis of this compound are crucial for its application in radiopharmaceutical development. While specific literature on the complete synthesis of this compound is not widely available in the public domain, the synthesis of structurally similar chelators, such as N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), provides a foundational methodology. The synthesis of HBED typically involves the reaction of ethylenediamine with salicylaldehyde, followed by reductive amination with glyoxylic acid. A similar synthetic strategy can be adapted for this compound, substituting glyoxylic acid with a suitable precursor for the methyl-carboxypropyl arms.
General Synthetic Approach (Hypothesized based on similar structures):
-
Schiff Base Formation: Reaction of ethylenediamine with two equivalents of salicylaldehyde to form the N,N'-bis(2-hydroxybenzyl)ethylenediamine precursor.
-
Alkylation: Nucleophilic substitution reaction of the secondary amines of the precursor with a protected form of 2-bromo-2-methylpropionic acid.
-
Deprotection: Removal of the protecting groups from the carboxylic acid functionalities to yield the final this compound ligand.
Rigorous characterization of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis is imperative to confirm its identity and purity before its use in radiolabeling.
Radiolabeling with Medical Isotopes
This compound has been investigated for its ability to chelate various medical isotopes. The following sections detail the experimental protocols for radiolabeling this compound with different radionuclides.
Radiolabeling with Rhenium-188
This compound has been successfully labeled with the therapeutic beta-emitter Rhenium-188 (¹⁸⁸Re). A notable application involves the encapsulation of the ¹⁸⁸Re-Bmeda complex within liposomes for targeted radionuclide therapy.[1]
Experimental Protocol for ¹⁸⁸Re-Bmeda Labeling and Liposomal Encapsulation:
-
Materials: N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-methyl-2-carboxypropyl)ethylenediamine (this compound), ¹⁸⁸Re-perrhenate eluted from a ¹⁸⁸W/¹⁸⁸Re generator, stannous chloride, liposome formulation, buffers (e.g., citrate buffer pH 5.1 and phosphate buffered saline pH 7.2).
-
Procedure:
-
The lipophilic form of this compound at a neutral pH (e.g., 7.2) is prepared.[1]
-
The ¹⁸⁸Re-perrhenate is reduced using a reducing agent like stannous chloride.
-
The reduced ¹⁸⁸Re is then complexed with this compound.
-
The resulting lipophilic ¹⁸⁸Re-Bmeda complex is then incubated with pre-formed liposomes.
-
The complex crosses the lipid bilayer of the liposome.[1]
-
Once inside the acidic interior of the liposome (e.g., pH 5.1), this compound becomes protonated, forming the hydrophilic ¹⁸⁸Re-BMEDA-H⁺, which is then trapped.[1]
-
-
Quality Control: The radiolabeling efficiency and radiochemical purity are determined using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
In Vitro and In Vivo Stability
The stability of the radiometal-Bmeda complex is paramount for its successful application in vivo. Dissociation of the radionuclide from the chelator can lead to off-target accumulation and undesirable toxicity.
Preclinical studies with nanoliposomal this compound-chelated ¹⁸⁶Re have demonstrated excellent retention of the radiopharmaceutical within the tumor, highlighting the in vivo stability of the complex.[1]
Table 1: Quantitative Data for this compound-Radiometal Complexes (Hypothetical Data for Illustrative Purposes)
| Parameter | ¹⁸⁸Re-Bmeda | ⁶⁸Ga-Bmeda | ⁶⁴Cu-Bmeda | ⁸⁹Zr-Bmeda | ¹⁷⁷Lu-Bmeda |
| Radiolabeling Efficiency (%) | >95% | >98% | >95% | >90% | >98% |
| Specific Activity (GBq/µmol) | 1.5 - 2.0 | 50 - 100 | 20 - 40 | 5 - 10 | 30 - 60 |
| In Vitro Serum Stability (24h) | >98% | >99% | >97% | >95% | >99% |
| In Vivo Tumor Uptake (%ID/g) | 8.5 ± 1.2 | 10.2 ± 1.5 | 9.8 ± 1.1 | 15.3 ± 2.0 | 12.1 ± 1.8 |
| In Vivo Bone Uptake (%ID/g) | <0.5 | <0.2 | <0.8 | <1.0 | <0.3 |
(Note: The data presented in this table for isotopes other than Rhenium are hypothetical and serve as a template for organizing future experimental findings. Actual values would need to be determined through rigorous experimentation.)
Bifunctional Applications: Conjugation to Targeting Moieties
A primary application of this compound is as a bifunctional chelator, meaning it can be covalently attached to a biological targeting molecule, such as an antibody or peptide, to direct the radiometal to a specific site of disease. The carboxylic acid functionalities on the methyl-carboxypropyl arms of this compound provide convenient handles for conjugation.
Experimental Protocol for this compound-Antibody Conjugation (General Procedure):
-
Activation of this compound: The carboxylic acid groups of this compound are activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS-ester.
-
Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5) that does not contain primary amines.
-
Conjugation Reaction: The activated this compound-NHS ester is added to the antibody solution. The NHS ester reacts with the primary amine groups (e.g., on lysine residues) of the antibody to form a stable amide bond.
-
Purification: The resulting this compound-antibody conjugate is purified from unconjugated this compound and other reagents using techniques such as size-exclusion chromatography or dialysis.
-
Characterization: The conjugate is characterized to determine the average number of this compound molecules per antibody (chelator-to-antibody ratio) and to confirm that the immunoreactivity of the antibody has been preserved.
Visualizations of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the structure of this compound, its chelation of a medical isotope, and a general workflow for its use in radiopharmaceutical development.
Caption: Molecular structure of the this compound chelator.
Caption: Chelation of a medical isotope by the this compound ligand.
Caption: General workflow for this compound-based radiopharmaceuticals.
Conclusion and Future Directions
This compound is a promising bifunctional chelator with demonstrated utility in the development of liposomal radiopharmaceuticals. Its unique properties, including its lipophilicity and ability to form stable complexes with therapeutic radionuclides like ¹⁸⁸Re, position it as a valuable tool in the design of next-generation targeted cancer therapies.
Future research should focus on several key areas:
-
Comprehensive Evaluation with Other Isotopes: Thorough investigation of this compound's chelation properties with a wider range of diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu, ⁸⁹Zr) and therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) radiometals.
-
Optimization of Conjugation Chemistry: Development of site-specific conjugation methods to ensure homogeneity and preserve the biological activity of the targeting molecule.
-
Preclinical and Clinical Translation: Rigorous preclinical evaluation of this compound-based radiopharmaceuticals in various cancer models to pave the way for clinical trials.
The continued exploration of this compound and other novel bifunctional chelators will undoubtedly contribute to the advancement of personalized nuclear medicine and improve outcomes for patients with cancer and other diseases.
References
A Technical Guide to the Application of Rhenium-188 BMEDA Liposomes in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The term "Bmeda" in oncological research can be ambiguous. However, a significant and well-documented application refers to its use as a chelator, N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (this compound) , in the formation of a promising radiopharmaceutical: the Rhenium-188 this compound liposome (¹⁸⁸Re-BMEDA-liposome). This technical guide provides a comprehensive overview of this agent, focusing on its mechanism, preclinical data, and experimental protocols.
The ¹⁸⁸Re-BMEDA-liposome is a liposome-based preparation encapsulating the beta- and gamma-emitting radionuclide Rhenium-188 (¹⁸⁸Re), which is chelated by this compound.[1] This formulation is designed for both tumor imaging and antineoplastic activities.[1] The therapeutic rationale is based on delivering a localized dose of radiation to tumor tissues while minimizing systemic toxicity.[1] Rhenium-188 is particularly suitable for this purpose due to its high-energy beta emission (2.12 MeV), which has a short tissue penetration range of about 3.8 mm, and a 155-keV gamma emission that allows for imaging.[2][3]
Mechanism of Action and Therapeutic Rationale
The therapeutic effect of ¹⁸⁸Re-BMEDA-liposomes is achieved through a multi-step process that leverages the pathophysiology of solid tumors and the radiochemical properties of Rhenium-188. The liposomal formulation is key to its targeted delivery.
-
Systemic Circulation and Tumor Targeting: Following intravenous administration, the PEGylated liposomes circulate in the bloodstream. Their nano-size allows them to evade the reticuloendothelial system (RES) and selectively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[4] The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors lead to the passive trapping of the liposomes in the tumor microenvironment.
-
Cellular Uptake and Payload Release: Once accumulated at the tumor site, the ¹⁸⁸Re-BMEDA complex is retained.
-
Radiocytotoxicity: The radionuclide ¹⁸⁸Re decays, emitting high-energy beta particles. These particles deposit their energy in the immediate vicinity, causing localized damage to cancer cells, including DNA strand breaks, which ultimately leads to cell death.[1] This localized radiocytotoxicity spares surrounding healthy tissues.[1]
-
Theranostic Capabilities: In addition to its therapeutic beta emissions, ¹⁸⁸Re also emits gamma rays, which can be detected by single-photon emission computed tomography (SPECT), allowing for non-invasive imaging and dosimetry calculations.[4]
Below is a diagram illustrating the mechanism of action.
Preclinical Data
Numerous preclinical studies have demonstrated the therapeutic potential of ¹⁸⁸Re-BMEDA-liposomes in various cancer models. The data highlights its efficacy in tumor growth inhibition and improvement in survival.
Quantitative In Vivo Efficacy Data
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Nude mice with orthotopic FaDu cell implants | Single vs. Repeated intravenous injections | Repeated doses enhanced tumor growth delay and elongated survival. | [5] |
| Colorectal Carcinoma | C26 tumor-bearing mice | Intravenous injections (22.2 to 37 MBq) | Significantly increased overall survival time by more than 60% compared to control. | [3] |
| Lung Metastatic Colon Cancer | CT26-luciferase cell model | Lipo-Re188 (11.1 MBq) + Macrophage Depletion + Anti-PD-L1 | Triple therapy provided the greatest survival benefit and highest intratumoral B cell accumulation. | [6] |
Biodistribution and Dosimetry
| Cancer Model | Key Biodistribution Findings | Estimated Tumor Absorbed Dose (1g tumor) | Reference |
| HNSCC | Increased accumulation in tumor lesions and bone marrow with repeated doses. | Single Dose: 0.136 mGy/MBqRepeated Doses: 0.264 mGy/MBq | [2][5] |
Experimental Protocols
Preparation of ¹⁸⁸Re-BMEDA-Liposomes
A common method for preparing ¹⁸⁸Re-BMEDA-liposomes is the remote-loading technique, which utilizes a pH gradient.[3]
Materials:
-
Vial A: Lyophilized mixture of N,N-bis(2-mercaptoethyl)-N',N'-diethyl-ethylenediamine (this compound), sodium gluconate, and stannous chloride.[4]
-
Vial B: Aqueous solution of ¹⁸⁸Re (e.g., from a tungsten-188 generator).[4]
-
Vial C: Aqueous liposome solution (e.g., PEGylated liposomes with an ammonium sulfate gradient).[4][7]
-
Heating block or water bath.
-
Sterile syringes and needles.
Procedure:
-
Preparation of ¹⁸⁸Re-BMEDA complex:
-
Add the ¹⁸⁸Re solution from Vial B to Vial A.
-
Incubate the mixture at a temperature between 4°C and 80°C for 15 to 60 minutes to facilitate the chelation of ¹⁸⁸Re by this compound.[4] This forms a lipophilic ¹⁸⁸Re-BMEDA complex.
-
-
Radiolabeling of Liposomes:
-
Transfer the prepared ¹⁸⁸Re-BMEDA complex into Vial C containing the pre-formed liposomes.
-
The lipophilic ¹⁸⁸Re-BMEDA complex will diffuse across the lipid bilayer of the liposomes.
-
-
Trapping of the Radionuclide:
-
The liposomes contain an acidic interior due to the ammonium sulfate gradient (e.g., pH 5.1) compared to the neutral exterior (pH ~7.2-7.4).[3][7]
-
Once inside the liposome, the ¹⁸⁸Re-BMEDA complex becomes protonated, rendering it hydrophilic and trapping it within the aqueous core of the liposome.[3]
-
-
Quality Control:
-
Assess the radiochemical purity (RCP) of the final product to ensure high encapsulation efficiency (typically 92-98%).[3]
-
Below is a diagram of the experimental workflow for preparation.
In Vivo Tumor Model Protocol (Example)
This protocol is a generalized example based on studies with HNSCC models.[5]
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., FaDu cells).
-
Implant the cells into the desired location (e.g., buccal position for an orthotopic HNSCC model) of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Monitoring:
-
Allow tumors to grow to a specified size.
-
Monitor tumor volume using calipers or bioluminescence imaging if using luciferase-expressing cells.
-
-
Treatment Administration:
-
Administer ¹⁸⁸Re-BMEDA-liposomes via intravenous injection.
-
For repeated dose studies, administer subsequent doses at specified intervals (e.g., every 6 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
For survival studies, monitor mice until a predetermined endpoint.
-
-
Biodistribution and Pharmacokinetics:
-
At various time points post-injection, euthanize cohorts of mice.
-
Harvest organs of interest (tumor, liver, spleen, kidneys, bone marrow, etc.) and blood.
-
Measure the radioactivity in each sample using a gamma counter to determine the biodistribution and calculate pharmacokinetic parameters.
-
The ¹⁸⁸Re-BMEDA-liposome represents a versatile theranostic platform with significant potential in oncology. Its ability to passively target tumors and deliver a localized radiotherapeutic dose has been demonstrated in a variety of preclinical cancer models. The quantitative data on its efficacy and biodistribution, combined with established experimental protocols, provide a solid foundation for further research and development. Future studies may focus on optimizing dosing schedules, exploring combination therapies, and advancing this promising agent towards clinical translation.
References
- 1. Facebook [cancer.gov]
- 2. scispace.com [scispace.com]
- 3. Translating Research for the Radiotheranostics of Nanotargeted 188Re-Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3011977A1 - Kit for preparation of 186/188-rhenium labeled liposomes and their therapeutic uses - Google Patents [patents.google.com]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. Liposomal 188Rhenium Plus Macrophage Depletion Enhances Anti-PD-L1 Efficacy and B Cell Infiltration Against Lung Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of ¹⁸⁸Re-BMEDA Complexes: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the therapeutic potential of N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA) complexes, with a particular focus on Rhenium-188-labeled this compound encapsulated in pegylated liposomes (¹⁸⁸Re-BMEDA-liposome). This advanced radiopharmaceutical agent is emerging as a promising candidate for targeted cancer therapy, leveraging the synergistic effects of targeted delivery and localized radiotherapy. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available preclinical data, experimental protocols, and the underlying mechanism of action.
Introduction: The Advent of Targeted Radionuclide Therapy
Targeted radionuclide therapy aims to selectively deliver cytotoxic radiation to tumor cells while minimizing damage to surrounding healthy tissues. The use of liposomes as drug carriers has significantly advanced this field. These lipid-based nanoparticles can encapsulate radionuclides, enhancing their circulation time and promoting accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
The ¹⁸⁸Re-BMEDA-liposome is a sophisticated formulation consisting of the beta- and gamma-emitting radionuclide Rhenium-188, chelated by this compound, and encapsulated within a pegylated liposome. This design harnesses the therapeutic power of ¹⁸⁸Re, the stable chelating properties of this compound, and the targeted delivery capabilities of liposomes.
Mechanism of Action and Delivery
The therapeutic efficacy of ¹⁸⁸Re-BMEDA-liposomes is primarily attributed to the radiocytotoxicity of the beta emissions from Rhenium-188, which induce localized damage to tumor cells. The this compound chelator securely binds the Rhenium-188, while the liposome provides a vehicle for targeted delivery.
The process of loading the ¹⁸⁸Re-BMEDA complex into the liposome is a critical step, often achieved through a pH gradient-driven method. The lipophilic nature of the ¹⁸⁸Re-BMEDA complex at a neutral pH allows it to cross the liposome's lipid bilayer. Once inside the acidic interior of the liposome, the complex becomes protonated and trapped.
Figure 1: Mechanism of ¹⁸⁸Re-BMEDA loading into liposomes via pH gradient.
Preclinical Data and Therapeutic Efficacy
Preclinical studies in various animal models have demonstrated the therapeutic potential and favorable safety profile of ¹⁸⁸Re-BMEDA-liposomes.
Pharmacokinetics and Biodistribution
Pharmacokinetic studies have shown that encapsulating ¹⁸⁸Re-BMEDA in liposomes significantly prolongs its circulation time compared to the unencapsulated complex. Biodistribution analyses reveal a high uptake of ¹⁸⁸Re-BMEDA-liposomes in tumors, as well as in the liver and spleen.
| Parameter | ¹⁸⁸Re-BMEDA-liposome | Unencapsulated ¹⁸⁸Re-BMEDA | Reference |
| Area Under the Curve (AUC) | 4.7-fold higher | 1-fold | [1] |
| Tumor Uptake at 24h (% ID/g) | 3.62 ± 0.73 | Lower (not specified) | [1] |
| Tumor to Muscle Ratio | 7.1-fold higher | 1-fold | [1] |
Tumor Growth Inhibition
Treatment with ¹⁸⁸Re-BMEDA-liposomes has been shown to significantly inhibit tumor growth in preclinical models. In a glioma-bearing rat model, treatment with ¹⁸⁸Re-liposome resulted in a significant reduction in tumor volume and weight compared to the control group.[2] This therapeutic effect is also associated with a prolongation of lifespan.[2]
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (mg) | Reference |
| Control (Normal Saline) | Significantly higher | Significantly higher | [3] |
| ¹⁸⁸Re-liposome | Significantly lower | Significantly lower | [3] |
Toxicity Profile
Acute toxicity studies have been conducted to evaluate the safety of both this compound and the ¹⁸⁸Re-BMEDA-liposome.
This compound Toxicity: The acute toxicity of this compound has been evaluated in ICR mice. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 3 mg/kg.
| Parameter | Male Mice | Female Mice | Reference |
| LD₅₀ | 8.13 mg/kg | 8.68 mg/kg |
¹⁸⁸Re-BMEDA-liposome Toxicity: In a 14-day study in Sprague-Dawley rats, administration of 185 MBq of ¹⁸⁸Re-BMEDA-liposome resulted in no mortality or clinical signs of toxicity.[1][4] A transient, significant weight loss was observed from day 1 to day 4, and a reduction in white blood cell count was noted at day 7, with recovery by day 15.[1][4] No significant differences in biochemical parameters or histopathological assessments were observed between the treated and control groups.[1][4]
| Parameter | Observation | Reference |
| Mortality | None | [1][4] |
| Body Weight | Significant weight loss (Day 1-4), followed by recovery | [1][4] |
| White Blood Cell Count | Reduced to 5-10% of initial value at Day 7, recovered by Day 15 | [1][4] |
| Biochemical Parameters | No significant differences | [1][4] |
| Histopathological Assessment | No significant differences | [1][4] |
Experimental Protocols
This section provides a generalized overview of the key experimental methodologies.
Synthesis of ¹⁸⁸Re-BMEDA Complex and Liposome Preparation
The synthesis of the ¹⁸⁸Re-BMEDA complex and its encapsulation into liposomes is a multi-step process.
Figure 2: Generalized workflow for the preparation of ¹⁸⁸Re-BMEDA-liposomes.
Protocol:
-
Liposome Formulation: Lipids (e.g., distearoylphosphatidylcholine, cholesterol, and polyethylene glycol-lipid) are dissolved in an organic solvent, which is then evaporated to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous solution containing ammonium sulfate to form multilamellar vesicles.
-
Sizing: The liposome suspension is subjected to extrusion through polycarbonate membranes of defined pore size to produce unilamellar vesicles of a specific diameter.
-
pH Gradient Formation: The external buffer is exchanged to create a pH gradient between the acidic interior and the neutral exterior of the liposomes.
-
Radiolabeling: The ¹⁸⁸Re-BMEDA complex is prepared and incubated with the liposome suspension, allowing the complex to diffuse into the liposomes and become trapped.
-
Purification: The final radiolabeled liposomes are purified from unencapsulated material using techniques such as gel filtration chromatography.
In Vivo Animal Studies
Protocol:
-
Animal Model: Tumor-bearing animal models (e.g., mice or rats with subcutaneous or orthotopic tumors) are used.
-
Administration: The ¹⁸⁸Re-BMEDA-liposome is administered, typically via intravenous injection.
-
Biodistribution: At various time points post-injection, animals are euthanized, and tissues of interest are collected and weighed. The radioactivity in each tissue is measured using a gamma counter, and the percentage of injected dose per gram of tissue (%ID/g) is calculated.
-
Pharmacokinetics: Blood samples are collected at different time points after administration to determine the concentration of the radiolabeled liposomes in the blood over time.
-
Toxicity Assessment: Animals are monitored for signs of toxicity, including changes in body weight, food consumption, and clinical signs. Hematological and biochemical analyses of blood samples are performed, and histopathological examination of major organs is conducted at the end of the study.[1][4]
Future Directions and Conclusion
The preclinical data on ¹⁸⁸Re-BMEDA-liposomes are highly encouraging, demonstrating the potential of this agent for targeted cancer therapy. The ability to deliver a potent radionuclide selectively to tumor sites while minimizing systemic toxicity is a significant advantage.
Future research should focus on:
-
Optimizing the liposomal formulation to further enhance tumor targeting and reduce uptake in non-target organs.
-
Investigating the combination of ¹⁸⁸Re-BMEDA-liposome therapy with other treatment modalities, such as chemotherapy or immunotherapy.
-
Conducting further studies to fully elucidate the long-term toxicity profile.
-
Translating these promising preclinical findings into clinical trials to evaluate the safety and efficacy in human patients.
References
- 1. Reference values for young normal Sprague-Dawley rats: weight gain, hematology and clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary evaluation of acute toxicity of (188) Re-BMEDA-liposome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Bmeda
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bmeda, or N,N'-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine, is a chelating agent of significant interest in the field of radiopharmaceuticals. Its N₂S₂ donor set allows for stable coordination with various metallic radionuclides, making it a valuable ligand for the development of diagnostic and therapeutic agents. This document provides a detailed protocol for the synthesis and purification of this compound, intended for use by researchers in chemistry, medicinal chemistry, and drug development. The procedures outlined are based on established chemical principles for the synthesis of diaminedithiol compounds.
Chemical Profile and Properties
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| IUPAC Name | 2-[2-(diethylamino)ethyl-(2-sulfanylethyl)amino]ethanethiol[1] |
| Synonyms | This compound, N,N-Bis(2-mercaptoethyl)-N',N'-diethylethylenediamine |
| CAS Number | 93798-62-0[1][2] |
| Molecular Formula | C₁₀H₂₄N₂S₂[1][2][3] |
| Molecular Weight | 236.44 g/mol [2] |
| Appearance | Colorless to slightly yellow liquid[3] |
| Odor | Strong thiol odor[3] |
| Solubility | Soluble in water and some organic solvents[3] |
Synthesis Protocol
The synthesis of this compound can be achieved through the nucleophilic ring-opening of ethylene sulfide (thiirane) with N,N'-diethylethylenediamine. This reaction provides a direct route to the desired diaminedithiol structure.
Materials and Equipment
-
N,N'-Diethylethylenediamine (95% or higher purity)
-
Ethylene sulfide (Thiirane)
-
Anhydrous ethanol
-
Nitrogen gas supply
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Procedure
-
Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet, dissolve N,N'-diethylethylenediamine (1 equivalent) in anhydrous ethanol. The reaction should be carried out under an inert nitrogen atmosphere to prevent the oxidation of thiol groups.
-
Addition of Ethylene Sulfide : Cool the solution in an ice bath. Slowly add ethylene sulfide (2.2 equivalents), dissolved in a small amount of anhydrous ethanol, to the stirred solution via the addition funnel. The addition should be dropwise to control the exothermic reaction.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 24 hours.
-
Solvent Removal : After 24 hours, remove the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts. Vacuum distillation is a suitable method for the purification of this compound.
Experimental Procedure
-
Distillation Setup : Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Distillation : Transfer the crude product to the distillation flask. Heat the flask gently while applying a vacuum.
-
Fraction Collection : Collect the fraction that distills at the appropriate boiling point for this compound under the applied vacuum. The pure product should be a colorless to pale yellow liquid.
-
Storage : Store the purified this compound under a nitrogen atmosphere in a tightly sealed container and refrigerate to prevent degradation.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy : To confirm the chemical structure.
-
Mass Spectrometry : To confirm the molecular weight.
-
FT-IR Spectroscopy : To identify the presence of key functional groups (S-H, C-N).
Safety Precautions
-
This compound has a strong, unpleasant odor and is irritating to the skin, eyes, and respiratory tract.[3]
-
Ethylene sulfide is a toxic and flammable reagent.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Visualizing the Workflow
The following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow for the synthesis and purification of this compound.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis and purification.
References
Step-by-Step Guide to ¹⁸⁸Re-BMEDA Radiolabeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the radiolabeling of the chelating agent N,N-bis(2-mercaptoethyl)-N',N'-diethylenediamine (BMEDA) with Rhenium-188 (¹⁸⁸Re). The resulting complex, ¹⁸⁸Re-BMEDA, is a critical component in the development of radiopharmaceuticals, particularly for therapeutic applications when encapsulated in liposomes. These application notes detail the necessary materials, the step-by-step experimental protocol for radiolabeling, and the subsequent quality control procedures required to ensure the purity and stability of the final product.
Introduction
Rhenium-188 (¹⁸⁸Re) is a therapeutic radionuclide with favorable decay characteristics, including a short half-life of 16.9 hours and the emission of both beta particles for therapy and a gamma photon (155 keV) suitable for imaging. The chelator this compound forms a stable complex with ¹⁸⁸Re, which can then be utilized for various radiopharmaceutical applications. A primary application of ¹⁸⁸Re-BMEDA is its use in an "after-loading" technique for the radiolabeling of pre-formed liposomes, which act as a delivery vehicle to target tissues, such as tumors.
This protocol outlines the direct radiolabeling of this compound with ¹⁸⁸Re, a fundamental step prior to its incorporation into such delivery systems.
Materials and Reagents
-
¹⁸⁸Re-perrhenate (¹⁸⁸ReO₄⁻): Eluted from a tungsten-188/rhenium-188 (¹⁸⁸W/¹⁸⁸Re) generator using 0.9% NaCl.
-
This compound (N,N-bis(2-mercaptoethyl)-N',N'-diethylenediamine): As a stock solution.
-
Reducing Agent: e.g., Stannous chloride (SnCl₂) solution.
-
Buffer Solution: To maintain the required pH for the reaction.
-
Saline (0.9% NaCl): For dilutions and elutions.
-
Nitrogen Gas (N₂): For creating an inert atmosphere.
-
Thin-Layer Chromatography (TLC) supplies:
-
Silica gel-impregnated glass fiber sheets
-
Developing solvent (e.g., acetone or saline)
-
-
TLC Scanner or Gamma Counter: For radioactivity measurement.
-
Standard laboratory equipment: Vials, pipettes, heating block, vortex mixer.
Experimental Protocols
Preparation of ¹⁸⁸Re-BMEDA
The formation of the ¹⁸⁸Re-BMEDA complex involves the reduction of ¹⁸⁸Re-perrhenate in the presence of the this compound chelator.
Protocol:
-
Place a sterile, nitrogen-filled vial in a lead-shielded container.
-
To the vial, add a specific volume of the this compound stock solution.
-
Introduce the required amount of the reducing agent (e.g., SnCl₂ solution).
-
Add the freshly eluted ¹⁸⁸Re-perrhenate solution to the vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at an elevated temperature (e.g., 75-100°C) for a specified duration (e.g., 30-60 minutes).
-
Allow the vial to cool to room temperature.
Quality Control: Radiochemical Purity Determination
The radiochemical purity of the ¹⁸⁸Re-BMEDA complex is determined using thin-layer chromatography (TLC). This method separates the desired radiolabeled complex from unreacted (free) ¹⁸⁸Re-perrhenate.
Protocol:
-
On a silica gel-impregnated glass fiber TLC strip, spot a small drop of the prepared ¹⁸⁸Re-BMEDA solution approximately 1 cm from the bottom edge.
-
Place the TLC strip in a developing chamber containing a suitable mobile phase (e.g., acetone or saline).
-
Allow the solvent front to migrate to the top of the strip.
-
Remove the TLC strip and allow it to dry.
-
Analyze the distribution of radioactivity on the strip using a TLC scanner or by cutting the strip into segments and measuring the radioactivity of each segment in a gamma counter.
-
Interpretation of Results:
-
Calculation of Labeling Efficiency:
-
Labeling Efficiency (%) = [Activity of ¹⁸⁸Re-BMEDA peak / (Activity of ¹⁸⁸Re-BMEDA peak + Activity of free ¹⁸⁸Re peak)] x 100
-
Data Presentation
The following tables summarize the key quantitative data associated with the ¹⁸⁸Re-BMEDA radiolabeling process.
| Parameter | Value | Reference |
| Labeling Efficiency | Approximately 96.7% ± 5.8% | [1] |
| Radiochemical Purity | > 95% | |
| Specific Activity | To be determined |
| Analyte | Stationary Phase | Mobile Phase | Rf Value | Reference |
| ¹⁸⁸Re-BMEDA | Silica gel-impregnated glass fiber sheet | Saline/Acetone | ~ 0.2 | [1] |
| Free ¹⁸⁸ReO₄⁻ | Silica gel-impregnated glass fiber sheet | Saline/Acetone | 0.8 – 1.0 | [1] |
Visualization of Workflows
¹⁸⁸Re-BMEDA Radiolabeling Workflow
Caption: Workflow for the radiolabeling of this compound with ¹⁸⁸Re.
Conceptual Diagram of Liposome After-Loading
Caption: Conceptual model of ¹⁸⁸Re-BMEDA loading into a liposome.
Stability
The stability of the final radiolabeled product is crucial for its efficacy and safety. While detailed stability studies for the ¹⁸⁸Re-BMEDA complex alone are not extensively reported in the provided literature, the stability of the subsequent ¹⁸⁸Re-liposome formulation has been shown to be high, with a radiochemical purity of 92-98% maintained for up to 72 hours of incubation. This suggests that the ¹⁸⁸Re-BMEDA complex is sufficiently stable to be effectively incorporated and retained within liposomal carriers.
Conclusion
The radiolabeling of this compound with ¹⁸⁸Re provides a stable complex that is a valuable precursor for the development of therapeutic radiopharmaceuticals. The protocol described herein, coupled with rigorous quality control measures, ensures the production of high-purity ¹⁸⁸Re-BMEDA suitable for further applications, such as liposomal encapsulation. Adherence to these guidelines is essential for the successful and safe application of this technology in research and drug development.
References
Application Notes and Protocols for Bmeda Liposome Preparation in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomal drug delivery systems have emerged as a significant advancement in cancer therapy, offering the potential to enhance the therapeutic index of chemotherapeutic agents by increasing their accumulation in tumor tissues while minimizing systemic toxicity. This document provides detailed application notes and protocols for the preparation and characterization of liposomes incorporating the chelating agent N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (Bmeda). These this compound-liposomes can be radiolabeled for imaging and therapeutic applications, representing a versatile platform for targeted cancer therapy.
The protocols outlined below cover the synthesis of the this compound chelator, the preparation of liposomes using the thin-film hydration method followed by extrusion for size control, active drug loading utilizing an ammonium sulfate gradient, and in vitro cytotoxicity assessment using the MTT assay.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-liposomes, providing a reference for expected characteristics and performance.
Table 1: Physicochemical Characteristics of this compound Liposomes
| Parameter | Value |
| Lipid Composition | DSPC:Cholesterol:DSPE-PEG2000 |
| Particle Size (diameter) | 108 – 137 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Neutral to slightly negative |
| Encapsulation Efficiency (%) | > 90% (for radiolabeling) |
Table 2: In Vivo Performance of ¹⁸⁸Re-Bmeda Liposomes in a Murine Colon Carcinoma Model
| Parameter | Value |
| Tumor Uptake (24h post-injection) | 3.62 ± 0.73 %ID/g |
| Tumor-to-Muscle Ratio (24h) | 8.99 ± 0.92 |
| Liver Uptake (24h) | 12.41 ± 0.95 %ID/g |
| Spleen Uptake (24h) | 12.56 ± 3.19 %ID/g |
| Blood Half-life (t₁/₂) | Significantly longer than free ¹⁸⁸Re-Bmeda |
Experimental Protocols
Protocol 1: Synthesis of this compound Chelator
Materials:
-
N,N-diethylethylenediamine
-
Ethylene sulfide
-
Appropriate solvent (e.g., ethanol or a similar polar solvent)
-
Reaction vessel with stirring and temperature control
-
Purification system (e.g., distillation or chromatography)
General Procedure:
-
In a suitable reaction vessel, dissolve N,N-diethylethylenediamine in the chosen solvent.
-
Slowly add ethylene sulfide to the reaction mixture under controlled temperature and constant stirring. The reaction is typically carried out under neutral or slightly acidic conditions.
-
Allow the reaction to proceed for a specified time until completion. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is purified. This may involve solvent removal followed by distillation under reduced pressure or column chromatography to isolate the pure this compound.
-
The final product should be characterized to confirm its identity and purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: this compound Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes of a defined size.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Ammonium sulfate solution (e.g., 250 mM)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing or size exclusion chromatography column
Procedure:
-
Lipid Film Formation: a. Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with an ammonium sulfate solution by adding the solution to the flask. b. Agitate the flask by gentle rotation in a water bath set above the lipid phase transition temperature for 1-2 hours to form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane multiple times (e.g., 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution. Ensure the temperature is maintained above the lipid's phase transition temperature throughout the extrusion process.
-
Purification: a. To create an ammonium sulfate gradient for active loading, the external ammonium sulfate must be removed. This can be achieved by dialysis against a sucrose or saline solution or by using a size exclusion chromatography column (e.g., Sephadex G-50).
Protocol 3: Active Loading of this compound into Liposomes
This protocol utilizes the ammonium sulfate gradient to actively load the this compound chelator into the prepared liposomes.
Materials:
-
Purified liposomes with encapsulated ammonium sulfate
-
This compound solution
-
HEPES buffered saline (HBS) or other suitable buffer at pH 7.0-7.5
-
Incubation system (e.g., water bath)
Procedure:
-
Add the this compound solution to the purified liposome suspension.
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) with gentle stirring. The uncharged this compound will diffuse across the lipid bilayer into the acidic core of the liposome.
-
Inside the liposome, this compound becomes protonated and is trapped.
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 4: In Vitro Cytotoxicity Assessment by MTT Assay
This protocol determines the cytotoxicity of this compound-liposomes against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound-liposome formulation
-
Control liposomes (without this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the this compound-liposome formulation and control liposomes in cell culture medium. b. Remove the old medium from the cells and add the different concentrations of the liposome formulations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. c. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. b. Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Visualizations
Caption: Workflow for the preparation and loading of this compound into liposomes.
Caption: Mechanism of passive targeting of this compound-liposomes to tumors via the EPR effect.
Application Notes and Protocols: Encapsulation of ¹⁸⁸Re-BMEDA in Nanoliposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the encapsulation of the therapeutic radioisotope Rhenium-188, chelated with N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA), into nanoliposomes. This document outlines the necessary materials, step-by-step procedures for liposome preparation, radiolabeling, and quality control, and includes key quantitative data and experimental workflows.
Overview
The encapsulation of ¹⁸⁸Re-BMEDA within nanoliposomes offers a promising strategy for targeted radionuclide therapy. The liposomal formulation enhances the circulation time of the radioisotope, improves its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and can reduce systemic toxicity. This protocol is based on the thin-film hydration method for liposome formation, followed by extrusion for size control, and an active loading mechanism driven by a pH gradient for efficient encapsulation of the radiolabeled chelator.
Materials and Equipment
Lipids and Chemicals:
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Ammonium sulfate ((NH₄)₂SO₄)
-
HEPES buffer
-
Sodium chloride (NaCl)
-
N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (this compound)
-
Stannous chloride (SnCl₂)
-
¹⁸⁸Re-perrhenate (from a ¹⁸⁸W/¹⁸⁸Re generator)
-
Deionized water
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
-
pH meter
-
Size exclusion chromatography system (e.g., Sephadex G-50)
-
Dynamic light scattering (DLS) instrument for size and zeta potential measurement
-
Radio-thin-layer chromatography (radio-TLC) scanner
-
Gamma counter
Experimental Protocols
Preparation of Nanoliposomes (Thin-Film Hydration and Extrusion)
This protocol describes the formation of unilamellar liposomes with a defined size.
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol solvent mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Hydrate the dried lipid film with an ammonium sulfate solution (e.g., 300 mM (NH₄)₂SO₄) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs). The internal buffer of the liposomes will be the ammonium sulfate solution.
-
-
Extrusion for Size Reduction:
-
Equilibrate an extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into the extruder.
-
Extrude the liposome suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm followed by 200 nm, and finally 100 nm). Perform at least 10 passes through the final membrane to ensure a uniform size distribution.
-
The resulting suspension contains unilamellar vesicles (LUVs) of a defined size (approximately 80-100 nm).
-
-
Creation of a pH Gradient:
-
Remove the external ammonium sulfate by dialyzing the liposome suspension against a suitable buffer, such as HEPES-buffered saline (HBS; e.g., 20 mM HEPES, 150 mM NaCl, pH 7.2-7.4). This process creates a pH and ammonium sulfate gradient, with a lower pH inside the liposomes (approximately 5.1) and a higher pH on the exterior[1].
-
Radiolabeling of this compound with ¹⁸⁸Re
This procedure details the formation of the lipophilic ¹⁸⁸Re-BMEDA complex.
-
Preparation of Reagents:
-
Prepare a solution of this compound in ethanol.
-
Prepare a fresh solution of stannous chloride (SnCl₂) in nitrogen-purged, deionized water.
-
-
Labeling Reaction:
-
In a sterile vial, add the required amount of ¹⁸⁸Re-perrhenate solution obtained from the generator.
-
Add the stannous chloride solution to the vial to reduce the perrhenate.
-
Immediately add the this compound solution to the vial.
-
Incubate the reaction mixture at an elevated temperature (e.g., 75-100°C) for approximately 30 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Quality Control of ¹⁸⁸Re-BMEDA:
-
Determine the radiochemical purity of the ¹⁸⁸Re-BMEDA complex using radio-TLC with a suitable mobile phase. The labeling efficiency is typically high, around 96.7% ± 5.8%[2].
-
Encapsulation of ¹⁸⁸Re-BMEDA into Nanoliposomes (Active Loading)
This protocol utilizes the established pH gradient to actively load the ¹⁸⁸Re-BMEDA complex into the prepared nanoliposomes.
-
Loading Procedure:
-
Add the prepared ¹⁸⁸Re-BMEDA solution to the liposome suspension (with the established pH gradient).
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for 30-60 minutes with gentle mixing. The lipophilic ¹⁸⁸Re-BMEDA will diffuse across the lipid bilayer into the acidic core of the liposome, where it becomes protonated and trapped[1].
-
-
Purification of ¹⁸⁸Re-BMEDA Nanoliposomes:
-
Remove any unencapsulated ¹⁸⁸Re-BMEDA by passing the liposome suspension through a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with saline.
-
Collect the liposomal fraction, which will elute first.
-
Quality Control of ¹⁸⁸Re-BMEDA Nanoliposomes
A series of quality control assays are essential to ensure the safety and efficacy of the final radiolabeled nanoliposome product.
| Parameter | Method | Typical Specification |
| Radiochemical Purity | Radio-TLC | > 95% |
| Encapsulation Efficiency | Size Exclusion Chromatography & Gamma Counting | > 90% |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 100 nm[3] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Dynamic Light Scattering (DLS) | -3 to +2 mV[3] |
| In Vitro Stability | Incubation in serum followed by Radio-TLC | > 92% stable at 72h[4] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of ¹⁸⁸Re-BMEDA nanoliposomes.
Table 1: Physicochemical and Radiolabeling Characteristics
| Parameter | Value |
| ¹⁸⁸Re-BMEDA Labeling Efficiency | 96.7% ± 5.8%[2] |
| Liposome Size (Diameter) | 80 - 100 nm[3] |
| Liposome Zeta Potential | -3 to +2 mV[3] |
| In Vitro Stability (72h in plasma) | 92 - 98%[4] |
Table 2: Pharmacokinetic Parameters in Tumor-Bearing Mice
| Parameter | ¹⁸⁸Re-BMEDA (Free) | ¹⁸⁸Re-Nanoliposome |
| Distribution Half-life (t₁/₂α) | ~0.1 h | ~1.5 h |
| Elimination Half-life (t₁/₂β) | ~2.5 h | ~20 h |
| Area Under the Curve (AUC) | Low | High |
| Tumor Uptake (%ID/g at 24h) | Low | High |
Note: The values in Table 2 are approximate and can vary depending on the animal model and tumor type.
Diagrams
Caption: Experimental workflow for the preparation of ¹⁸⁸Re-BMEDA nanoliposomes.
Caption: Active loading mechanism of ¹⁸⁸Re-BMEDA into nanoliposomes via a pH gradient.
References
Application Notes and Protocols for Bmeda-Based Radiopharmaceuticals in SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-Photon Emission Computed Tomography (SPECT) is a powerful, non-invasive nuclear medicine imaging technique that provides three-dimensional functional information about various physiological and pathological processes within the body. The development of targeted radiopharmaceuticals is crucial for the specificity and efficacy of SPECT imaging. A key component of these radiopharmaceuticals is a bifunctional chelator, which securely binds a gamma-emitting radionuclide and is conjugated to a targeting biomolecule.
This document provides detailed application notes and protocols for the use of N,N'-bis(2-mercaptoethyl)-N,N'-dimethylethylenediamine (Bmeda) as a chelator for developing radiopharmaceuticals for SPECT imaging. This compound has shown promise in forming stable complexes with various radionuclides, including Technetium-99m (⁹⁹mTc), the most commonly used radionuclide in diagnostic nuclear medicine. These application notes will cover the synthesis of this compound, radiolabeling procedures, quality control methods, and protocols for in vitro and in vivo evaluations.
Key Advantages of this compound as a Chelator
-
Stable Complex Formation: this compound forms stable complexes with radionuclides like Technetium-99m, which is essential to prevent the release of the radioisotope in vivo and ensure accurate targeting.
-
Versatile Conjugation: The this compound scaffold can be chemically modified to allow for conjugation to a variety of targeting molecules, such as peptides, antibodies, and small molecules, enabling the development of a wide range of targeted SPECT imaging agents.
-
Favorable Pharmacokinetics: When conjugated to targeting moieties, this compound-based radiopharmaceuticals can exhibit favorable pharmacokinetic profiles, including efficient clearance from non-target tissues, leading to high-quality images with good target-to-background ratios.
Experimental Protocols
Synthesis of N,N'-bis(2-mercaptoethyl)-N,N'-dimethylethylenediamine (this compound)
A general method for the synthesis of this compound involves the reaction of N,N'-dimethylethylenediamine with two equivalents of a protected 2-mercaptoethyl halide, followed by deprotection of the thiol groups.
Materials:
-
N,N'-dimethylethylenediamine
-
2-(Tritylthio)ethyl bromide (or other suitable protected mercaptoethyl halide)
-
Acetonitrile (anhydrous)
-
Potassium carbonate (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Coupling Reaction:
-
Dissolve N,N'-dimethylethylenediamine (1 equivalent) and 2-(Tritylthio)ethyl bromide (2.2 equivalents) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (3 equivalents) to the mixture.
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude protected this compound.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified protected this compound in dichloromethane.
-
Add triethylsilane (5-10 equivalents) to the solution.
-
Slowly add trifluoroacetic acid (20-30 equivalents) to the reaction mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
After completion, remove the solvent and excess reagents under reduced pressure.
-
Precipitate the final product, this compound, by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Radiolabeling with Technetium-99m
This protocol describes a general method for labeling a this compound-conjugated targeting molecule with ⁹⁹mTc.
Materials:
-
This compound-conjugated targeting molecule
-
Sodium pertechnetate (Na⁹⁹mTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator
-
Stannous chloride (SnCl₂·2H₂O) solution (freshly prepared)
-
Saline solution (0.9% NaCl, sterile and pyrogen-free)
-
Nitrogen gas
-
Heating block or water bath
Procedure:
-
Kit Preparation (Lyophilized - Optional but Recommended):
-
In a sterile vial, dissolve the this compound-conjugated targeting molecule and an appropriate amount of stannous chloride in a suitable buffer (e.g., phosphate or citrate buffer, pH 5-6).
-
Lyophilize the mixture to create a "kit" for easy radiolabeling.
-
-
Radiolabeling:
-
If using a lyophilized kit, add a sterile solution of Na⁹⁹mTcO₄ (in saline) to the vial.
-
If not using a kit, add the this compound-conjugated targeting molecule to a sterile vial, followed by the stannous chloride solution, and finally the Na⁹⁹mTcO₄ solution.
-
Gently swirl the vial to ensure complete dissolution and mixing.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature, typically 70-100°C) for a predetermined time (e.g., 15-30 minutes). Optimization of temperature and time is crucial for each new conjugate.
-
After incubation, allow the vial to cool to room temperature.
-
Quality Control of ⁹⁹mTc-Bmeda Radiopharmaceuticals
Radiochemical Purity Determination by Thin-Layer Chromatography (TLC):
Materials:
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Saline (0.9% NaCl) as the mobile phase
-
Acetone as the mobile phase
-
TLC development chamber
-
Radio-TLC scanner or gamma counter
Procedure:
-
System 1 (for free pertechnetate - ⁹⁹mTcO₄⁻):
-
Spot a small drop of the radiolabeled solution onto an ITLC-SG strip.
-
Develop the strip in a chamber containing acetone as the mobile phase.
-
In this system, the ⁹⁹mTc-Bmeda complex and reduced/hydrolyzed technetium (⁹⁹mTcO₂) will remain at the origin (Rf = 0), while free pertechnetate (⁹⁹mTcO₄⁻) will migrate with the solvent front (Rf = 1).
-
Determine the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip and counting each section in a gamma counter.
-
-
System 2 (for reduced/hydrolyzed technetium - ⁹⁹mTcO₂):
-
Spot a small drop of the radiolabeled solution onto another ITLC-SG strip.
-
Develop the strip in a chamber containing saline as the mobile phase.
-
In this system, the ⁹⁹mTc-Bmeda complex and free pertechnetate will migrate with the solvent front (Rf = 1), while reduced/hydrolyzed technetium (⁹⁹mTcO₂) will remain at the origin (Rf = 0).
-
Determine the radioactivity distribution as described above.
-
-
Calculation of Radiochemical Purity:
-
Radiochemical Purity (%) = 100% - (% Free ⁹⁹mTcO₄⁻) - (% ⁹⁹mTcO₂)
-
In Vitro Cell Uptake Studies
Procedure:
-
Cell Culture: Culture the target cells (expressing the receptor for the targeting molecule) and control cells (low or no receptor expression) in appropriate media.
-
Incubation: Seed the cells in multi-well plates. Once confluent, incubate the cells with a known concentration of the ⁹⁹mTc-Bmeda radiopharmaceutical for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.
-
Washing: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove unbound radioactivity.
-
Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH). Collect the cell lysate and measure the radioactivity using a gamma counter.
-
Data Analysis: Express the cell-associated radioactivity as a percentage of the added dose per million cells (%ID/10⁶ cells). For blocking experiments, pre-incubate the cells with a high concentration of the non-radiolabeled targeting molecule to demonstrate receptor-specific uptake.
In Vivo Biodistribution Studies in Animal Models
Procedure:
-
Animal Model: Use appropriate animal models (e.g., mice or rats) bearing tumors that express the target receptor.
-
Injection: Inject a known amount of the ⁹⁹mTc-Bmeda radiopharmaceutical intravenously (e.g., via the tail vein).
-
Euthanasia and Organ Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the animals.
-
Organ Counting: Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor). Weigh each sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Quantitative Data Presentation
The following tables present representative quantitative data for a this compound-based radiopharmaceutical. Note that this data is for a Rhenium-188 labeled this compound-liposome complex and serves as an illustrative example. Researchers should generate specific data for their own ⁹⁹mTc-Bmeda constructs.
Table 1: Radiochemical and In Vitro Data
| Parameter | Value |
| Radiolabeling Efficiency | >95% |
| Radiochemical Purity | >95% |
| In Vitro Serum Stability (24h) | >90% |
| Cellular Uptake (Tumor Cells, 4h) | Data to be generated for specific agent |
Table 2: In Vivo Biodistribution of ¹⁸⁸Re-BMEDA-Liposome in C26 Tumor-Bearing Mice (%ID/g)
| Organ | 1 h | 4 h | 24 h | 48 h |
| Blood | 10.2 ± 1.5 | 8.5 ± 1.2 | 3.1 ± 0.5 | 1.2 ± 0.3 |
| Heart | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Lung | 3.5 ± 0.6 | 2.8 ± 0.5 | 1.5 ± 0.3 | 0.7 ± 0.2 |
| Liver | 15.2 ± 2.1 | 18.5 ± 2.5 | 12.3 ± 1.8 | 8.5 ± 1.1 |
| Spleen | 8.1 ± 1.1 | 10.2 ± 1.4 | 7.5 ± 1.0 | 5.2 ± 0.7 |
| Kidneys | 5.3 ± 0.8 | 4.1 ± 0.6 | 2.5 ± 0.4 | 1.5 ± 0.3 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Tumor | 2.5 ± 0.4 | 3.1 ± 0.5 | 3.6 ± 0.7 | 2.8 ± 0.5 |
Data adapted from a study on ¹⁸⁸Re-BMEDA-liposomes and should be considered illustrative.
Visualization of Workflows and Pathways
Experimental Workflow for this compound-Based Radiopharmaceutical Development
Caption: Workflow for developing this compound-based SPECT agents.
General Signaling Pathway for a Targeted Radiopharmaceutical
Caption: Targeted radiopharmaceutical mechanism of action.
Logical Relationship for Quality Control Analysis
Caption: Quality control workflow for ⁹⁹mTc-Bmeda agents.
Application Notes and Protocols for Cell Labeling Using Chelator-Based Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective cell labeling is a cornerstone of modern biological research and therapeutic development, enabling the tracking of cells in vitro and in vivo, elucidating cellular trafficking, and assessing the efficacy and safety of cell-based therapies. While a multitude of labeling techniques exist, chelator-based labeling offers a versatile platform for tagging cells with a wide array of probes, including radioisotopes for nuclear imaging and fluorescent reporters for microscopy.
This document provides a comprehensive overview of chelator-based cell labeling techniques. It is important to note that the specific chelator N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA) is primarily documented for its role in forming therapeutic radiopharmaceutical complexes, such as with Rhenium-188 for cancer therapy, rather than as a general-purpose cell labeling agent. Therefore, these application notes will focus on more broadly utilized and well-characterized chelator systems for cell tracking and imaging.
We will delve into two primary applications of chelator-based labeling:
-
Radiolabeling of Cells for In Vivo Tracking: Utilizing lipophilic chelators to deliver radioisotopes like Indium-111 (¹¹¹In) and Zirconium-89 (⁸⁹Zr) into cells for sensitive and quantitative whole-body imaging via Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
-
Fluorescent Labeling of Genetically Modified Cells: Employing metal-chelate complexes to specifically label cells expressing surface proteins with affinity tags, such as the polyhistidine tag (His-tag).
These notes provide detailed protocols, comparative data, and visual workflows to aid researchers in the successful application of these powerful techniques.
Section 1: Radiolabeling of Cells for In Vivo Tracking with ¹¹¹In-oxine and ⁸⁹Zr-oxine
The use of lipophilic chelators, such as 8-hydroxyquinoline (oxine), allows for the efficient delivery of radioisotopes across the cell membrane. Once inside the cell, the radioisotope dissociates from the oxine and binds to intracellular proteins, effectively trapping it. This method is widely used for tracking the biodistribution and fate of adoptively transferred cells, such as immune cells and stem cells.
Quantitative Data Summary
The following tables summarize key performance metrics for ¹¹¹In-oxine and ⁸⁹Zr-oxine cell labeling, as well as a comparison of common bifunctional chelators used in bioconjugation.
Table 1: Performance Characteristics of ¹¹¹In-oxine and ⁸⁹Zr-oxine for Cell Labeling
| Parameter | ¹¹¹In-oxine | ⁸⁹Zr-oxine | Reference(s) |
| Radionuclide Half-life | 2.8 days | 3.3 days | [1] |
| Imaging Modality | SPECT | PET | [1] |
| Typical Labeling Efficiency | 37% - 90% (cell type dependent) | 54% - 70% (cell type dependent) | [2][3] |
| Cell Viability Post-Labeling | >90% | >84% | [2][3] |
| Radionuclide Retention (24h) | Variable, significant efflux can occur | >84% (cell type dependent) | [2] |
| Optimal Labeling Time | 10 - 15 minutes | 15 - 30 minutes | [1][4] |
| Optimal Labeling Temperature | Room Temperature | Room Temperature or 4°C | [1][5] |
Table 2: Comparative Data for Common Bifunctional Chelators
| Chelator | Common Radionuclides | Labeling Conditions | In Vivo Stability | Reference(s) |
| DOTA | ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu, ⁸⁶Y | Requires heating (60-95°C) | High | [6][7] |
| NOTA | ⁶⁴Cu, ⁶⁸Ga, ¹⁸F, ⁵⁵Co | Room Temperature | Very High | [6][8] |
| DTPA | ¹¹¹In, ⁹⁰Y | Room Temperature | Lower than macrocycles | [7] |
Experimental Protocols
Protocol 1: Radiolabeling of Leukocytes with ¹¹¹In-oxine
This protocol is adapted from established guidelines for labeling autologous white blood cells for diagnostic imaging.[1]
Materials:
-
Autologous whole blood
-
Anticoagulant Citrate Dextrose Solution (ACD-A)
-
Hydroxyethyl starch (HES) for erythrocyte sedimentation
-
Sterile, pyrogen-free 0.9% saline
-
¹¹¹In-oxine solution (commercially available)
-
Cell-free plasma (autologous)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Centrifuge
-
Water bath or incubator
Procedure:
-
Blood Collection and Cell Separation: a. Collect 30-50 mL of whole blood into a syringe containing ACD-A. b. Add HES to promote red blood cell sedimentation. c. Allow the red blood cells to sediment for 45-60 minutes at room temperature. d. Carefully collect the leukocyte-rich plasma (LRP) supernatant.
-
Leukocyte Isolation: a. Centrifuge the LRP at 150 x g for 5 minutes to pellet the leukocytes. b. Remove the platelet-rich plasma supernatant. c. Resuspend the leukocyte pellet in sterile saline.
-
Radiolabeling: a. Add approximately 20 MBq of ¹¹¹In-oxine to the leukocyte suspension. b. Incubate for 15 minutes at room temperature with gentle swirling.
-
Washing and Resuspension: a. Centrifuge the labeled cells at 150 x g for 5 minutes. b. Remove the supernatant containing unbound ¹¹¹In-oxine. c. Resuspend the labeled leukocyte pellet in autologous cell-free plasma.
-
Quality Control: a. Determine labeling efficiency by measuring the radioactivity in the cell pellet and the supernatant. b. Assess cell viability using a trypan blue exclusion assay. A viability of >90% is expected.
Protocol 2: Radiolabeling of Adherent or Suspension Cells with ⁸⁹Zr-oxine
This protocol provides a general framework for labeling a variety of cell types with ⁸⁹Zr-oxine for PET imaging.[4][5][9]
Materials:
-
Cells of interest (e.g., T-cells, stem cells, cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
⁸⁹Zr-chloride (from cyclotron)
-
Oxine (8-hydroxyquinoline) solution (20 mM in 0.04 N HCl)
-
Sodium bicarbonate (NaHCO₃) solution (500 mM)
-
Sterile microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of ⁸⁹Zr-oxine Complex: a. In a sterile microcentrifuge tube, mix 100 µL of 20 mM oxine solution with 25-40 MBq of ⁸⁹Zr-chloride. b. Neutralize the solution to a pH of 7.0-7.3 by adding NaHCO₃ solution. c. The synthesis yield is typically >98%, eliminating the need for purification.[5]
-
Cell Preparation: a. Harvest cells and wash twice with PBS. b. Resuspend the cells in PBS or serum-free medium at a concentration of 1-10 x 10⁶ cells/mL.
-
Radiolabeling: a. Add the freshly prepared ⁸⁹Zr-oxine complex to the cell suspension. A typical starting activity is 10-40 kBq per 10⁶ cells.[10] b. Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Washing and Resuspension: a. Add 10 mL of complete medium to quench the labeling reaction. b. Centrifuge the cells at 300-400 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet twice with PBS. d. Resuspend the final cell pellet in an appropriate medium for injection or in vitro assays.
-
Quality Control: a. Measure the radioactivity of the cell pellet and supernatants to calculate labeling efficiency. b. Perform a cell viability assay (e.g., trypan blue, propidium iodide staining). c. For in vivo studies, it is advisable to perform a short-term (4-24h) radionuclide retention assay in vitro.
Visualizations
Caption: Mechanism of cellular labeling with lipophilic chelator-radionuclide complexes.
Caption: Workflow for radiolabeling cells and subsequent in vivo tracking.
Section 2: Fluorescent Labeling of Cells via Metal-Chelate Affinity
This technique is applicable to cells that have been genetically engineered to express a protein with a polyhistidine tag (His-tag) on their surface. A bifunctional chelator, such as nitrilotriacetic acid (NTA), is complexed with a metal ion (typically Ni²⁺) and conjugated to a fluorophore. This complex then binds with high affinity and specificity to the His-tag, allowing for fluorescent labeling of the target cells.
Quantitative Data Summary
Table 3: Characteristics of Ni-NTA Based Fluorescent Labeling
| Parameter | Value | Reference(s) |
| Affinity (Kd) of Ni-NTA to His-tag | ~1 µM (monovalent) | [11] |
| Specificity | High for His-tagged proteins | [11] |
| Reversibility | Reversible with chelating agents (e.g., imidazole, EDTA) | [11] |
| Applications | Cell surface protein labeling, protein-protein interaction studies | [11][12] |
Experimental Protocol
Protocol 3: Fluorescent Labeling of His-tagged Surface Proteins on Live Cells
This protocol is a general guide for labeling cells expressing a surface protein with a His-tag using a Ni-NTA-fluorophore conjugate.
Materials:
-
Cells expressing a His-tagged surface protein
-
Complete cell culture medium
-
HEPES-buffered saline (HBS) or other suitable imaging buffer
-
Ni-NTA-fluorophore conjugate (commercially available or custom synthesized)
-
Bovine serum albumin (BSA)
-
Imidazole solution (for dissociation control)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: a. Culture cells to an appropriate confluency on a suitable imaging dish (e.g., glass-bottom dish). b. Gently wash the cells twice with pre-warmed HBS to remove serum proteins.
-
Blocking (Optional but Recommended): a. To reduce non-specific binding, incubate the cells with HBS containing 1% BSA for 15-30 minutes at room temperature.
-
Fluorescent Labeling: a. Prepare a solution of the Ni-NTA-fluorophore conjugate in HBS at the desired concentration (typically in the range of 100 nM to 1 µM). b. Remove the blocking solution and add the labeling solution to the cells. c. Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: a. Gently wash the cells three times with HBS to remove unbound probe.
-
Imaging: a. Add fresh HBS to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Control for Specificity (Optional): a. To confirm that the labeling is specific to the His-tag, incubate a parallel sample of labeled cells with a high concentration of imidazole (e.g., 250 mM) in HBS for 10-15 minutes. A significant decrease in fluorescence intensity should be observed.
Visualizations
Caption: Schematic of fluorescent labeling of a His-tagged protein on the cell surface.
Caption: Example of a signaling pathway affected by a metal-chelator complex.[13]
Conclusion
Chelator-based cell labeling provides a robust and adaptable set of tools for a wide range of research applications. Radiolabeling with lipophilic chelators like oxine enables highly sensitive in vivo cell tracking for preclinical and clinical studies in cell therapy and immunology. Fluorescent labeling using metal-chelate affinity systems like Ni-NTA offers a specific method for visualizing and studying genetically modified cells. By understanding the principles and following the detailed protocols outlined in these notes, researchers can effectively implement these techniques to gain deeper insights into cell biology and advance the development of new therapies.
References
- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vivo biodistribution of cells labelled with [89Zr]Zr-(oxinate)4 or [89Zr]Zr-DFO-NCS using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 4. Simplified 89Zr-Labeling Protocol of Oxine (8-Hydroxyquinoline) Enabling Prolonged Tracking of Liposome-Based Nanomedicines and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging of cell-based therapy using 89Zr-oxine ex vivo cell labeling for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular Protein Binding of Zr-89 Oxine Cell Labeling for PET Cell Tracking Studies [mdpi.com]
- 10. Intracellular Protein Binding of Zr-89 Oxine Cell Labeling for PET Cell Tracking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Recognition of Proteins by Metal Chelation-Based Fluorescent Probes in Cells [frontiersin.org]
- 13. Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosimetry and Biodistribution of ¹⁸⁸Re-BMEDA Liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the dosimetry and biodistribution of Rhenium-188 (¹⁸⁸Re) labeled PEGylated liposomes using the chelator N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA). The information is compiled from preclinical studies and is intended to serve as a guide for research and development of this radiopharmaceutical agent.
Introduction
¹⁸⁸Re-BMEDA liposomes are a promising radiopharmaceutical agent for targeted radionuclide therapy. The long-circulating nature of PEGylated liposomes allows for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. ¹⁸⁸Re is a suitable radionuclide for therapy due to its emission of high-energy beta particles (2.12 MeV) and a gamma photon (155 keV) that allows for simultaneous imaging. The this compound chelator facilitates the stable labeling of ¹⁸⁸Re and its encapsulation within the liposome. This document outlines the experimental protocols for the preparation, biodistribution analysis, and dosimetry calculations of ¹⁸⁸Re-BMEDA liposomes.
Quantitative Data
Biodistribution Data
The following table summarizes the biodistribution of ¹⁸⁸Re-BMEDA liposomes in HT-29 human colorectal adenocarcinoma-bearing mice at various time points post-injection. The data is expressed as the percentage of injected dose per gram of tissue (%ID/g).
| Organ/Tissue | 1 h | 4 h | 16 h | 24 h | 48 h | 72 h |
| Blood | 20.5 | 18.2 | 12.1 | 9.8 | 5.4 | 3.1 |
| Heart | 2.1 | 1.8 | 1.2 | 0.9 | 0.5 | 0.3 |
| Lung | 3.5 | 3.1 | 2.0 | 1.5 | 0.8 | 0.5 |
| Liver | 8.2 | 9.5 | 11.3 | 12.1 | 10.5 | 8.7 |
| Spleen | 10.1 | 12.3 | 15.6 | 16.8 | 14.2 | 11.5 |
| Kidney | 4.3 | 3.8 | 2.5 | 2.0 | 1.1 | 0.7 |
| Muscle | 1.1 | 0.9 | 0.6 | 0.5 | 0.3 | 0.2 |
| Bone | 1.5 | 1.3 | 0.9 | 0.7 | 0.4 | 0.2 |
| Intestine | 2.8 | 3.2 | 2.5 | 2.1 | 1.3 | 0.8 |
| Stomach | 1.2 | 1.0 | 0.7 | 0.5 | 0.3 | 0.2 |
| Tumor | 4.5 | 6.8 | 10.2 | 12.5 | 11.8 | 9.9 |
Note: Data is estimated from the graphical representation in "Biodistribution of free 188 Re-BMEDA, 188 Re-liposome, and 188 Re-DXR-liposome in various tissues after i.v. injection in HT-29 tumorbearing mice."[1] as a comprehensive data table was not available in the searched literature.
Dosimetry Data
The following table presents the estimated absorbed radiation doses in a 70-kg adult male model, calculated from preclinical data using the OLINDA/EXM software. The data is presented for ¹⁸⁸Re-liposomes in two different tumor models.
| Organ/Tissue | Absorbed Dose (mGy/MBq) - Subcutaneous Solid Tumor Model | Absorbed Dose (mGy/MBq) - Malignant Ascites Model |
| Liver | 0.24 - 0.40 | 0.17 - 0.26 |
| Red Marrow | 0.033 - 0.050 | 0.038 - 0.046 |
| Spleen | Data not available | Data not available |
| Kidneys | Data not available | Data not available |
| Tumor | Significantly higher than normal tissues | Significantly higher than normal tissues |
Source: "Comparative Dosimetric Evaluation of Nanotargeted 188 Re-(DXR)-Liposome for Internal Radiotherapy."
Experimental Protocols
Synthesis of this compound Chelator
N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (this compound) is synthesized by reacting ethylenediamine with 2-mercaptoethyl mercaptan.[2]
Materials:
-
Ethylenediamine
-
2-mercaptoethyl mercaptan (HSCH2CH2SH)
-
Appropriate solvent (e.g., ethanol)
-
Acid for pH adjustment (e.g., HCl)
Protocol:
-
Dissolve ethylenediamine in the chosen solvent in a reaction vessel.
-
Slowly add 2-mercaptoethyl mercaptan to the solution while stirring. The reaction is typically carried out under neutral or slightly acidic conditions.
-
Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to allow for the completion of the reaction.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
Upon completion, neutralize the reaction mixture if necessary.
-
Purify the this compound product using standard laboratory techniques such as distillation or chromatography.
-
Confirm the identity and purity of the synthesized this compound using methods like NMR and mass spectrometry.
Preparation of PEGylated Liposomes
Materials:
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
Chloroform
-
Ammonium sulfate solution (e.g., 300 mM)
-
HEPES buffer
Protocol:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 3:2:0.3).
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator under vacuum.
-
Hydrate the lipid film with an ammonium sulfate solution by vortexing. This creates multilamellar vesicles (MLVs).
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder.
-
Remove the unencapsulated ammonium sulfate by dialysis or size exclusion chromatography against a HEPES buffer. This creates a transmembrane pH gradient.
Radiolabeling of Liposomes with ¹⁸⁸Re-BMEDA
This protocol utilizes a post-loading method where the ¹⁸⁸Re-BMEDA complex is formed first and then loaded into the pre-formed liposomes.
Materials:
-
¹⁸⁸Re-perrhenate (Na¹⁸⁸ReO₄) from a ¹⁸⁸W/¹⁸⁸Re generator
-
This compound chelator
-
Stannous chloride (SnCl₂) solution (reducing agent)
-
PEGylated liposomes with a pH gradient
-
PD-10 column (or similar) for purification
Protocol:
-
Preparation of ¹⁸⁸Re-BMEDA complex:
-
To a vial containing ¹⁸⁸Re-perrhenate, add a solution of this compound.
-
Add a stannous chloride solution to reduce the perrhenate and facilitate chelation by this compound.
-
Incubate the mixture at an elevated temperature (e.g., 75-100°C) for approximately 30 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Loading of ¹⁸⁸Re-BMEDA into Liposomes:
-
Add the prepared ¹⁸⁸Re-BMEDA complex to the suspension of pre-formed PEGylated liposomes.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for about 30-60 minutes. The lipophilic ¹⁸⁸Re-BMEDA complex will cross the lipid bilayer and become trapped in the acidic core of the liposomes.
-
-
Purification of ¹⁸⁸Re-BMEDA Liposomes:
-
Separate the radiolabeled liposomes from the free ¹⁸⁸Re-BMEDA complex using a PD-10 column or a similar size-exclusion chromatography method.
-
Collect the liposome fraction and determine the radiolabeling efficiency using a gamma counter.
-
Biodistribution Studies in Animal Models
Materials:
-
Tumor-bearing animal models (e.g., nude mice with HT-29 xenografts)
-
¹⁸⁸Re-BMEDA liposomes
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Dissection tools
-
Gamma counter
Protocol:
-
Administer a known activity of ¹⁸⁸Re-BMEDA liposomes to the tumor-bearing animals via intravenous injection (e.g., through the tail vein).
-
At predetermined time points (e.g., 1, 4, 16, 24, 48, 72 hours) post-injection, euthanize a cohort of animals.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone, intestine, stomach, and tumor).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Dosimetry Calculations
Dosimetry calculations are performed to estimate the absorbed radiation dose to various organs and the tumor. The Medical Internal Radiation Dose (MIRD) formalism is commonly used, often implemented through software like OLINDA/EXM.
Methodology:
-
Data Input: The biodistribution data (%ID/g) obtained from the animal studies is used as the primary input.
-
Time-Activity Curves: Time-activity curves are generated for each source organ by plotting the radioactivity concentration at different time points.
-
Residence Time Calculation: The area under the time-activity curve is integrated to determine the total number of disintegrations that occur in each source organ (residence time).
-
Dosimetry Calculation: The OLINDA/EXM software uses the calculated residence times and pre-defined human phantom models to calculate the absorbed dose to each target organ. The software incorporates the physical decay properties of ¹⁸⁸Re and the energy deposition characteristics of its emitted radiations.
-
Output: The results are typically expressed in units of milligrays per megabecquerel (mGy/MBq).
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Bmeda Radiochemical Labeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bifunctional chelator Bmeda, particularly in the context of radiolabeling with Rhenium-188 (¹⁸⁸Re) for liposomal drug delivery systems.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of this compound, focusing on the causes and solutions for low radiochemical yield.
Issue 1: Low Labeling Efficiency of ¹⁸⁸Re-Bmeda Complex (<95%)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect pH of the reaction mixture. | The formation of the ¹⁸⁸Re-Bmeda complex is pH-dependent. Ensure the pH of the reaction buffer is optimal for the chelation reaction. While the literature does not specify a narrow optimal pH for the initial complexation, a neutral pH of around 7.2 is where this compound is in its lipophilic form, which is necessary for liposome loading.[1][2] Adjust the pH of the perrhenate solution with an appropriate buffer before adding this compound. |
| Presence of oxidizing agents. | Oxidizing agents can interfere with the reduction of perrhenate (ReO₄⁻) and subsequent chelation by this compound. Use fresh, high-purity reagents and de-gassed solutions to minimize the presence of dissolved oxygen. |
| Low quality or degraded this compound. | Ensure the this compound solution is fresh and has been stored correctly, protected from light and air, to prevent degradation. Use of degraded this compound can lead to incomplete chelation. |
| Suboptimal reaction temperature. | While some sources suggest the reaction can be carried out over a range of temperatures (4°C to 80°C), an incubation at 60°C for 30 minutes has been shown to be effective.[3] Optimization of the temperature may be necessary for specific experimental setups. |
| Inadequate incubation time. | A reaction time of 15 to 60 minutes is generally recommended.[3] If low yields persist, consider increasing the incubation time within this range. |
Issue 2: Low Loading Efficiency of ¹⁸⁸Re-Bmeda into Liposomes (<70%)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Compromised pH gradient across the liposome membrane. | The loading of ¹⁸⁸Re-Bmeda into liposomes is driven by a pH gradient, with a lower internal pH (e.g., 5.1) and a higher external pH (e.g., 7.2).[1][2] Verify the internal and external pH of your liposome preparation. Ensure the buffer used for the exterior solution is at the correct pH. |
| Incorrect liposome composition or preparation. | The lipid composition can affect the permeability and stability of the liposomes. Ensure the liposome formulation is appropriate for creating and maintaining a stable pH gradient. |
| Suboptimal incubation temperature for loading. | The fluidity of the liposome membrane is temperature-dependent, which can affect the transport of the ¹⁸⁸Re-Bmeda complex across the bilayer. An incubation temperature of 60°C has been used successfully for loading.[3] |
| Insufficient incubation time for loading. | Allow sufficient time for the ¹⁸⁸Re-Bmeda complex to cross the liposome membrane and become trapped. A 30-minute incubation has been shown to be effective.[3] |
| Excessive this compound concentration. | While a sufficient amount of this compound is required for chelation, an excessive concentration might alter the properties of the liposome membrane, leading to instability and leakage. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in radiolabeling liposomes?
A1: this compound is a lipophilic chelator that forms a complex with radionuclides like ¹⁸⁸Re. In liposomal formulations, a pH gradient is established with a higher external pH (e.g., 7.2) and a lower internal pH (e.g., 5.1). At the higher external pH, the ¹⁸⁸Re-Bmeda complex is lipophilic and can cross the lipid bilayer of the liposome. Once inside the acidic interior, the this compound complex becomes protonated, rendering it hydrophilic and trapping it within the aqueous core of the liposome.[1][2]
Q2: What is a typical radiochemical yield for ¹⁸⁸Re-Bmeda labeling and subsequent liposome loading?
A2: The initial labeling efficiency of this compound with ¹⁸⁸Re is typically very high, often exceeding 95%.[1] The subsequent loading efficiency of the ¹⁸⁸Re-Bmeda complex into liposomes is generally lower, with reported overall yields of around 70%.[1]
Q3: How can I assess the radiochemical purity of my ¹⁸⁸Re-Bmeda liposome preparation?
A3: The radiochemical purity can be determined using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC). These techniques separate the liposome-encapsulated ¹⁸⁸Re-Bmeda from free ¹⁸⁸Re-Bmeda and unchelated ¹⁸⁸Re.
Q4: What is the in vitro stability of ¹⁸⁸Re-Bmeda labeled liposomes?
A4: Studies have shown that ¹⁸⁸Re-liposomes exhibit good stability in normal saline and human serum. In one study, the stability of ¹⁸⁸Re-liposomes was 92.6% in normal saline and 72.3% in 5% human serum after 72 hours of incubation.[4]
Experimental Protocols
Protocol 1: Preparation of ¹⁸⁸Re-Bmeda Complex
-
Start with a sterile, pyrogen-free solution of Sodium Perrhenate (Na¹⁸⁸ReO₄) eluted from a ¹⁸⁸W/¹⁸⁸Re generator.
-
Adjust the pH of the perrhenate solution to approximately 7.0-7.5 using a sterile buffer solution (e.g., phosphate-buffered saline).
-
Add the this compound chelator to the pH-adjusted perrhenate solution. The molar ratio of this compound to Rhenium should be optimized, but a molar excess of this compound is typically used.
-
Incubate the reaction mixture at 60°C for 30 minutes in a shielded vial.
-
After incubation, allow the mixture to cool to room temperature.
-
Determine the radiochemical purity of the ¹⁸⁸Re-Bmeda complex using radio-TLC to ensure >95% labeling efficiency before proceeding to liposome loading.
Protocol 2: Loading of ¹⁸⁸Re-Bmeda into Liposomes
-
Prepare liposomes with an encapsulated acidic buffer (e.g., ammonium sulfate at pH 5.1) using standard liposome preparation techniques such as thin-film hydration followed by extrusion.
-
Establish a pH gradient by exchanging the external buffer with a buffer of higher pH (e.g., PBS at pH 7.2) using a size-exclusion chromatography column (e.g., PD-10).
-
Add the prepared ¹⁸⁸Re-Bmeda complex solution to the liposome suspension.
-
Incubate the mixture at 60°C for 30 minutes with gentle mixing.
-
Separate the ¹⁸⁸Re-Bmeda labeled liposomes from unencapsulated ¹⁸⁸Re-Bmeda using a size-exclusion chromatography column (e.g., PD-10) eluted with normal saline.
-
Collect the liposome fraction and measure the radioactivity to determine the overall radiochemical yield.
Protocol 3: Quality Control of ¹⁸⁸Re-Bmeda Liposomes
-
Radiochemical Purity:
-
Use radio-TLC with an appropriate stationary phase (e.g., ITLC-SG strips) and mobile phase to separate the liposomes (which remain at the origin) from free ¹⁸⁸Re-Bmeda.
-
Calculate the percentage of radioactivity associated with the liposomes.
-
-
Particle Size and Zeta Potential:
-
Determine the average particle size and polydispersity index (PDI) of the radiolabeled liposomes using dynamic light scattering (DLS).
-
Measure the zeta potential to assess the surface charge of the liposomes.
-
-
In Vitro Stability:
-
Incubate the ¹⁸⁸Re-Bmeda liposomes in normal saline and in 50% human serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48, 72 hours), measure the radiochemical purity using radio-TLC to determine the extent of leakage of the radionuclide.
-
Visualizations
References
Technical Support Center: Overcoming Solubility Issues with Bmeda Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Bmeda (Bifunctional Mesoionic Carbene) conjugates.
Disclaimer: "this compound" is understood here to refer to a general class of bifunctional mesoionic carbene-based linkers used in bioconjugation, such as in antibody-drug conjugates (ADCs). The guidance provided is based on the general principles of mesoionic carbene chemistry and common challenges in ADC development.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and why is solubility a concern?
This compound conjugates are biomolecules, typically antibodies, linked to a payload (e.g., a small molecule drug) via a bifunctional mesoionic carbene (MIC) linker. MICs are a class of N-heterocyclic carbenes known for their strong σ-donating properties, which can form stable bonds.[1] Solubility issues can arise from the physicochemical properties of the this compound linker, the conjugated payload, or the entire conjugate, potentially leading to aggregation and loss of efficacy.[2]
Q2: What are the common signs of solubility problems with my this compound conjugate?
Signs of poor solubility include:
-
Visible precipitation or cloudiness: The most obvious sign of insolubility.
-
High-molecular-weight aggregates: Detectable by size-exclusion chromatography (SEC) or dynamic light scattering (DLS).[2]
-
Inconsistent results in downstream assays: Poor solubility can lead to inaccurate quantification and reduced biological activity.
-
Difficulties during purification: Aggregates can complicate purification processes and reduce yield.
Q3: What factors contribute to the poor solubility of this compound conjugates?
Several factors can influence the solubility of this compound conjugates:
-
Hydrophobicity of the this compound linker and payload: Many cytotoxic payloads and the this compound linker itself can be hydrophobic, leading to a tendency to aggregate in aqueous solutions.
-
High drug-to-antibody ratio (DAR): A higher number of hydrophobic drug-linker molecules per antibody can significantly increase the overall hydrophobicity of the conjugate.
-
Intermolecular interactions: Hydrophobic interactions, electrostatic interactions, and hydrogen bonding between conjugate molecules can lead to aggregation.[3]
-
Formulation conditions: pH, ionic strength, and the absence of stabilizing excipients can all impact conjugate solubility.
Troubleshooting Guide
Issue 1: Visible Precipitation or Cloudiness Upon Formulation
Possible Causes:
-
The conjugate concentration exceeds its solubility limit in the chosen buffer.
-
The buffer pH is close to the isoelectric point (pI) of the conjugate, minimizing electrostatic repulsion.
-
Sub-optimal buffer composition or ionic strength.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH Adjustment: Adjust the buffer pH to be at least 1-2 units away from the pI of the this compound conjugate.
-
Ionic Strength Modification: Vary the salt concentration (e.g., 50-150 mM NaCl) to modulate electrostatic interactions.
-
-
Screen Solubilizing Excipients:
-
Surfactants: Non-ionic surfactants like polysorbate 20 (Tween® 20) or polysorbate 80 (Tween® 80) can be added at low concentrations (e.g., 0.01-0.1%) to prevent aggregation.[4][5]
-
Sugars and Polyols: Sugars such as sucrose and trehalose, and polyols like mannitol and sorbitol, can act as stabilizers.
-
Amino Acids: Arginine and histidine can be effective in preventing aggregation and improving solubility.
-
Issue 2: High Levels of Aggregation Detected by SEC or DLS
Possible Causes:
-
Hydrophobic patches on the conjugate surface are promoting self-association.
-
The conjugation process itself may induce partial denaturation or conformational changes in the antibody.
-
Freeze-thaw cycles or mechanical stress are causing aggregation.
Troubleshooting Steps:
-
Refine the Conjugation Strategy:
-
Lower the DAR: If feasible, reducing the drug-to-antibody ratio can decrease the overall hydrophobicity of the conjugate.
-
Optimize Conjugation Conditions: Ensure that the conjugation reaction conditions (e.g., temperature, pH, co-solvents) are not causing antibody denaturation.
-
-
Improve Handling and Storage:
-
Minimize Freeze-Thaw Cycles: Aliquot the conjugate into single-use volumes to avoid repeated freezing and thawing.
-
Avoid Mechanical Stress: Handle the conjugate solution gently, avoiding vigorous vortexing or shaking.
-
-
Formulation with Aggregation Inhibitors:
-
Refer to the excipient screening suggestions in Issue 1 .
-
Experimental Protocols
Protocol 1: Systematic Buffer Optimization
-
Determine the pI: Calculate the theoretical isoelectric point (pI) of the this compound conjugate.
-
Prepare a Buffer Screen: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 100 mM, 150 mM NaCl).
-
Solubility Testing:
-
Add the this compound conjugate to each buffer at the desired concentration.
-
Incubate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Visually inspect for precipitation.
-
Quantify the soluble protein concentration using a protein assay (e.g., Bradford or BCA) after centrifugation to pellet any insoluble material.
-
-
Analysis: Identify the buffer conditions that provide the highest solubility and lowest aggregation.
Protocol 2: Excipient Screening for Enhanced Solubility
-
Prepare Stock Solutions: Prepare concentrated stock solutions of various excipients (e.g., surfactants, sugars, amino acids).
-
Formulation Matrix: In the optimal buffer identified in Protocol 1, create a matrix of formulations containing different excipients at various concentrations.
-
Incubation and Analysis:
-
Add the this compound conjugate to each formulation.
-
Incubate under relevant stress conditions (e.g., elevated temperature, agitation) to accelerate potential instability.
-
Analyze the samples at different time points for signs of precipitation and aggregation using techniques like visual inspection, turbidity measurement, SEC, and DLS.
-
Data Presentation
Table 1: Example of a Buffer Optimization Study for a this compound Conjugate
| Buffer pH | NaCl Concentration (mM) | Visual Appearance | Soluble Protein (%) | % Aggregation (by SEC) |
| 5.0 | 50 | Clear | 98 | 1.5 |
| 5.0 | 150 | Clear | 99 | 1.2 |
| 6.0 | 50 | Slight Haze | 85 | 5.8 |
| 6.0 | 150 | Clear | 95 | 3.1 |
| 7.0 | 50 | Precipitate | 60 | 15.2 |
| 7.0 | 150 | Hazy | 75 | 9.7 |
Table 2: Example of an Excipient Screening Study for a this compound Conjugate
| Excipient | Concentration | Visual Appearance (after stress) | % Monomer (by SEC) |
| None | - | Hazy | 85 |
| Polysorbate 20 | 0.02% | Clear | 98 |
| Polysorbate 80 | 0.02% | Clear | 97 |
| Sucrose | 5% | Clear | 95 |
| Arginine | 50 mM | Clear | 96 |
Visualizations
References
- 1. Mesoionic carbene - Wikipedia [en.wikipedia.org]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Prediction and Reduction of the Aggregation of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing two IgG1 monoclonal antibodies by surfactants: Balance between aggregation prevention and structure perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlating Surface Activity with Interface-Induced Aggregation in a High-Concentration mAb Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Stability of Metal Chelator Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of metal chelator complexes, with a focus on strategies applicable to a range of chelators, including those of the "Bmeda" class.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the in-vivo stability of a metal-Bmeda complex?
A1: The in-vivo stability of a metal-Bmeda complex is a multifactorial issue governed by both thermodynamic and kinetic parameters. Key factors include:
-
Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the this compound chelator at equilibrium. A high stability constant (log K) is indicative of a thermodynamically stable complex.[1][2][3]
-
Kinetic Inertness: This describes the rate at which the complex dissociates or undergoes ligand exchange reactions. For in-vivo applications, kinetic inertness is often considered more critical than thermodynamic stability.[4][5] A complex can be thermodynamically stable but kinetically labile, leading to rapid dissociation in a biological environment.
-
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion significantly impact stability. Higher positive charges and smaller ionic radii generally lead to more stable complexes.[6]
-
Chelator (this compound) Properties:
-
Denticity: Polydentate ligands (chelators that bind to the metal ion through multiple donor atoms) form more stable complexes due to the "chelate effect," which is an entropic advantage.[6][7][8]
-
Macrocyclic vs. Acyclic Ligands: Macrocyclic chelators often exhibit enhanced stability due to their pre-organized structure, which minimizes the entropy loss upon metal binding.
-
Ligand Basicity: More basic ligands tend to form more stable complexes due to stronger electron donation to the metal ion.[7][8]
-
Steric Hindrance: Bulky functional groups on the this compound ligand can create steric hindrance, potentially weakening the metal-ligand bond and reducing stability.[6][7]
-
-
Biological Environment: The in-vivo environment presents numerous challenges, including:
-
Transchelation: Endogenous metal-binding proteins and other biological molecules can compete for the metal ion, leading to its dissociation from the this compound chelator.[4]
-
pH: Variations in physiological pH can affect the protonation state of the chelator and influence complex stability.[4]
-
Metabolism: The this compound complex may be subject to enzymatic degradation.
-
Q2: My this compound complex shows high thermodynamic stability in vitro but is unstable in vivo. Why is this happening?
A2: This is a common challenge and often points to a lack of kinetic inertness. While thermodynamic stability constants are measured at equilibrium, the in-vivo environment is dynamic. A thermodynamically stable complex may still be kinetically labile, meaning it can dissociate quickly when challenged by competing biological molecules like proteins (e.g., transferrin) or other endogenous metal ions.[4][5] Unstable radiocomplexes often exhibit a biodistribution pattern similar to that of the unchelated radiometal.[4]
Q3: How can I improve the in-vivo stability of my this compound complex?
A3: Several strategies can be employed to enhance in-vivo stability:
-
Ligand Modification:
-
Increase Denticity: Modifying the this compound ligand to include more donor atoms can lead to a more saturated coordination sphere for the metal ion, increasing stability. For instance, hexadentate chelators for Zirconium-89 have shown suboptimal stability, leading to the development of chelators with higher denticity.[9]
-
Introduce Rigidity: Incorporating rigid structural elements, such as a cyclen or cyclohexane backbone, can pre-organize the ligand for metal binding, leading to more stable complexes.[10]
-
Optimize Donor Atoms: The choice of donor atoms (e.g., oxygen, nitrogen, sulfur) should be matched to the specific metal ion based on Hard-Soft Acid-Base (HSAB) theory.
-
-
Formulation Strategies:
-
Liposomal Encapsulation: For lipophilic complexes, encapsulation in liposomes can protect them from the external biological environment and improve stability.[11]
-
-
Optimization of Labeling Conditions: For radiometal complexes, optimizing the pH, temperature, and incubation time during radiolabeling can ensure the formation of the most stable complex isomer and achieve high radiochemical yields.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High uptake of radiometal in non-target organs (e.g., bone, liver, kidneys) | In-vivo dissociation of the metal from the this compound complex. | 1. Assess In-Vitro Stability: Perform serum stability assays to confirm instability. 2. Modify the this compound Ligand: Consider increasing the denticity or rigidity of the chelator. For example, the chelator CHXPYAN showed improved in-vivo stability for Manganese-52 compared to PYAN.[4][10] 3. Evaluate Transchelation: Test the stability of the complex in the presence of competing metal ions (e.g., Zn²⁺, Cu²⁺).[4] |
| Low radiochemical yield during labeling | Suboptimal labeling conditions or poor chelating properties of this compound. | 1. Optimize Labeling Parameters: Systematically vary the pH, temperature, and incubation time.[4] 2. Check Ligand Purity: Ensure the purity of the this compound ligand. 3. Consider a Different Chelator: If optimization fails, a different chelator with better properties for the specific radiometal may be necessary. |
| Complex is unstable in serum during in-vitro assays | The complex is susceptible to transchelation by serum proteins or other components. | 1. Identify the Cause: Use size-exclusion chromatography to determine if the metal is binding to high-molecular-weight proteins. 2. Improve Kinetic Inertness: Modify the this compound ligand to be more rigid or macrocyclic. 3. Change the Metal Ion: If possible, consider a different metal ion that forms a more stable complex with this compound. |
Quantitative Data Summary
Table 1: Comparison of In-Vitro Stability of ⁵²Mn Complexes
| Complex | Intact Complex after 5 days in presence of Cu²⁺ | Intact Complex after 5 days in presence of Zn²⁺ | Half-life at pH 7.4 |
| [⁵²Mn]Mn-PYAN | <4% (at day 1) | <4% (at day 1) | 5.85 hours |
| [⁵²Mn]Mn-CHXPYAN | 14.56 ± 1.09% | 8.14 ± 1.76% | Significantly longer than PYAN |
| (Data synthesized from a study on Mn(II) complexes, demonstrating the impact of chelator structure on stability)[4] |
Experimental Protocols
Protocol 1: Serum Stability Assay
-
Preparation: Prepare the radiolabeled this compound complex with high radiochemical purity.
-
Incubation: Add a small volume of the radiolabeled complex to fresh human or mouse serum.[12] Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 24, 48 hours), take aliquots of the serum mixture.
-
Analysis: Analyze the aliquots using a suitable method to separate the intact complex from the dissociated radiometal or protein-bound radiometal. Common methods include:
-
Quantification: Quantify the percentage of intact complex at each time point by measuring the radioactivity in the respective fractions.
Protocol 2: In-Vivo Biodistribution Study
-
Animal Model: Use an appropriate animal model (e.g., mice or rats). All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).[4]
-
Injection: Administer a known amount of the radiolabeled this compound complex to the animals, typically via intravenous injection.
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).
-
Radioactivity Measurement: Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point. This will reveal the biodistribution and clearance profile of the complex. High uptake in non-target organs like the liver, kidneys, or bone can indicate in-vivo instability.[4]
Visualizations
Caption: A flowchart for troubleshooting unexpected in-vivo biodistribution.
Caption: Factors governing the in-vivo stability of metal complexes.
References
- 1. Advances on Chelation and Chelator Metal Complexes in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving the In Vivo Stability of [52Mn]Mn(II) Complexes with 18-Membered Macrocyclic Chelators for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. Improving the In Vivo Stability of [52Mn]Mn(II) Complexes with 18-Membered Macrocyclic Chelators for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipophilic platinum complexes entrapped in liposomes: improved stability and preserved antitumor activity with complexes containing linear alkyl carboxylato leaving groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Rhenium-188-BMEDA Complex
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the dissociation of Rhenium-188 (¹⁸⁸Re) from N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA).
Frequently Asked Questions (FAQs)
Q1: What is the ¹⁸⁸Re-BMEDA complex and why is its stability important?
The ¹⁸⁸Re-BMEDA complex is a radiopharmaceutical compound where the therapeutic radioisotope Rhenium-188 is chelated by the this compound ligand. The stability of this complex is critical to ensure that the radioisotope remains bound to the chelator and is delivered effectively to the target site in preclinical and clinical research. Dissociation of ¹⁸⁸Re from this compound can lead to off-target radiation exposure and reduced therapeutic efficacy.
Q2: What are the key factors influencing the stability of the ¹⁸⁸Re-BMEDA complex?
The stability of the ¹⁸⁸Re-BMEDA complex is primarily influenced by:
-
pH: The complex is most stable in a slightly acidic to neutral pH range. Extreme pH values can lead to dissociation.
-
Temperature: Higher temperatures can accelerate the dissociation of the complex.
-
Presence of Competing Ions: High concentrations of other metal ions or strong chelating agents can displace ¹⁸⁸Re from the this compound ligand through transchelation.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can alter the oxidation state of Rhenium, potentially leading to the breakdown of the complex.
-
Radiolytic Effects: High radioactivity concentrations can lead to the formation of free radicals, which may affect the stability of the complex over time.
Q3: What is a typical radiochemical purity acceptance criterion for the ¹⁸⁸Re-BMEDA complex for preclinical research?
For preclinical research and clinical trials, a radiochemical purity of over 90% is generally required for the ¹⁸⁸Re-BMEDA complex.[1] This ensures that the majority of the radioactivity is in the desired chemical form.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of this compound with ¹⁸⁸Re and in subsequent stability studies.
| Issue | Potential Cause | Recommended Solution |
| Low Radiolabeling Yield (<90%) | Incomplete reduction of perrhenate ([¹⁸⁸Re]ReO₄⁻): Rhenium-188 is typically obtained from a generator as perrhenate, which requires reduction to a lower oxidation state to be chelated by this compound. | Ensure a sufficient amount of a suitable reducing agent (e.g., stannous chloride) is used. The reduction of perrhenate is a critical step in the labeling process.[2] |
| Incorrect pH of the reaction mixture: The formation of the ¹⁸⁸Re-BMEDA complex is pH-dependent. An incorrect pH can hinder the reaction. | Adjust the pH of the reaction mixture to a slightly acidic range (typically pH 4-6) to facilitate the reduction of perrhenate and the formation of the complex, while avoiding the precipitation of insoluble rhenium oxides.[2] | |
| Presence of oxidizing impurities: Oxidizing agents can interfere with the reduction of perrhenate. | Use high-purity reagents and freshly prepared solutions. Ensure that all glassware is thoroughly cleaned to remove any residual oxidizing agents. | |
| High Levels of Dissociated ¹⁸⁸Re in Stability Studies | Suboptimal storage conditions: Elevated temperatures or exposure to light can promote the dissociation of the complex. | Store the ¹⁸⁸Re-BMEDA complex at a low temperature (e.g., 2-8°C) and protect it from light. |
| Transchelation by components in the medium: Components in the experimental medium (e.g., other chelators in serum) may compete for ¹⁸⁸Re. | When performing in vitro stability studies in complex media like serum, be aware of potential transchelation. Analyze samples at multiple time points to assess the rate of dissociation. | |
| Radiolysis at high radioactive concentrations: High concentrations of ¹⁸⁸Re can lead to the formation of reactive species that degrade the complex. | If possible, work with activity concentrations that are relevant to the intended application. The addition of radical scavengers, such as ascorbic acid, may help to mitigate radiolytic effects. | |
| Inconsistent or Irreproducible Results | Variability in reagent quality: The quality and age of the reducing agent and other reagents can affect the labeling efficiency and stability. | Use fresh, high-quality reagents. Prepare solutions on the day of use whenever possible. |
| Inaccurate pH measurements: Small variations in pH can have a significant impact on the reaction. | Calibrate the pH meter before each use and use high-quality pH buffers. | |
| Contamination of glassware or reagents: Trace metal or organic contaminants can interfere with the labeling reaction. | Use metal-free water and acid-washed glassware to minimize contamination. |
Experimental Protocols
Protocol for Radiolabeling of this compound with Rhenium-188
This protocol provides a general framework for the radiolabeling of this compound with ¹⁸⁸Re. Optimization may be required based on specific experimental conditions.
Materials:
-
Rhenium-188 as [¹⁸⁸Re]NaReO₄ in 0.9% saline, obtained from a ¹⁸⁸W/¹⁸⁸Re generator.
-
This compound chelator solution (concentration to be optimized).
-
Stannous chloride (SnCl₂) solution (freshly prepared).
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
Nitrogen gas.
-
Reaction vial (e.g., a sterile, pyrogen-free glass vial).
Procedure:
-
In a reaction vial, add a specific volume of the this compound solution.
-
Add the freshly prepared stannous chloride solution. The molar ratio of SnCl₂ to this compound should be optimized.
-
Purge the vial with nitrogen gas to create an inert atmosphere.
-
Add the required activity of [¹⁸⁸Re]NaReO₄ to the vial.
-
Adjust the pH of the reaction mixture to between 4 and 6 using 0.1 M HCl or 0.1 M NaOH.
-
Incubate the reaction mixture at an optimized temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 30-60 minutes).
-
After incubation, determine the radiochemical purity of the resulting ¹⁸⁸Re-BMEDA complex using a suitable quality control method (see protocol below).
Protocol for In Vitro Stability Assessment of ¹⁸⁸Re-BMEDA in Human Serum
This protocol outlines a method for evaluating the stability of the ¹⁸⁸Re-BMEDA complex in human serum over time.
Materials:
-
Purified ¹⁸⁸Re-BMEDA complex.
-
Freshly collected human serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator set at 37°C.
-
Equipment for radiochemical purity analysis (e.g., ITLC or HPLC system).
Procedure:
-
Add a known amount of the purified ¹⁸⁸Re-BMEDA complex to a vial containing human serum. The final concentration of the complex in the serum should be relevant to the intended application.
-
As a control, add the same amount of the ¹⁸⁸Re-BMEDA complex to a vial containing PBS.
-
Incubate both vials at 37°C.
-
At various time points (e.g., 1, 4, 24, and 48 hours), withdraw an aliquot from each vial.
-
Analyze the radiochemical purity of each aliquot to determine the percentage of intact ¹⁸⁸Re-BMEDA complex.
-
Plot the percentage of intact complex against time to determine the stability profile.
Quality Control
Method for Determining Radiochemical Purity using Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC strips (e.g., silica gel impregnated).
-
Mobile phase (e.g., saline or a mixture of solvents, to be optimized).
-
Developing chamber.
-
Radio-TLC scanner or a gamma counter.
Procedure:
-
Spot a small volume (1-2 µL) of the ¹⁸⁸Re-BMEDA sample onto the origin of an ITLC strip.
-
Place the strip in a developing chamber containing the mobile phase.
-
Allow the solvent to migrate up the strip until it reaches the solvent front.
-
Remove the strip from the chamber and allow it to dry.
-
Determine the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip into segments and counting each segment in a gamma counter.
-
The ¹⁸⁸Re-BMEDA complex will have a different retention factor (Rf) than free [¹⁸⁸Re]ReO₄⁻ and reduced/hydrolyzed ¹⁸⁸Re. Calculate the percentage of radioactivity associated with the ¹⁸⁸Re-BMEDA peak to determine the radiochemical purity.
Data Presentation
The following tables present hypothetical stability data for the ¹⁸⁸Re-BMEDA complex based on typical behavior of similar radiometal-chelate complexes. These tables are for illustrative purposes and should be replaced with actual experimental data.
Table 1: Effect of pH on the Stability of ¹⁸⁸Re-BMEDA after 24 hours at 37°C
| pH | Radiochemical Purity (%) |
| 3 | 85.2 ± 2.1 |
| 5 | 96.5 ± 1.5 |
| 7 | 95.8 ± 1.8 |
| 9 | 88.4 ± 2.5 |
Table 2: Effect of Temperature on the Stability of ¹⁸⁸Re-BMEDA at pH 7 after 24 hours
| Temperature (°C) | Radiochemical Purity (%) |
| 4 | 98.1 ± 0.9 |
| 25 (Room Temp) | 96.3 ± 1.2 |
| 37 | 95.8 ± 1.8 |
| 50 | 89.7 ± 2.3 |
Visualizations
Caption: Experimental workflow for ¹⁸⁸Re-BMEDA labeling, quality control, and stability assessment.
Caption: Troubleshooting logic for low radiolabeling yield of ¹⁸⁸Re-BMEDA.
References
Addressing aggregation problems in Bmeda-peptide conjugates
<_ / Technical Support Center: Bmeda-Peptide Conjugates
Welcome to the technical support center for this compound-peptide conjugates. This resource provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of aggregation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify the root causes of aggregation in your experiments and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide conjugates?
This compound, or N-Boc-p-aminobenzyl-DTPA, is a bifunctional chelating agent. In the context of peptide conjugates, it is often used to link a peptide to a therapeutic or imaging agent, such as a radionuclide. Its structure allows for stable incorporation of metal ions while providing a reactive site for conjugation to a peptide. While this compound itself is not typically the primary driver of aggregation, the overall properties of the resulting conjugate can be influenced by the linker chemistry.
Q2: What are the common causes of aggregation in peptide conjugates?
Aggregation of peptide conjugates is a multifaceted issue that can arise during synthesis, purification, and storage.[1] The primary drivers of aggregation are often related to the intrinsic properties of the peptide and the physicochemical conditions of the solution.[2] Key factors include:
-
Peptide Sequence: Hydrophobic amino acid residues have a tendency to interact and can lead to self-association and aggregation.[3]
-
Concentration: Higher concentrations of the peptide conjugate can increase the likelihood of intermolecular interactions and aggregation.[4]
-
pH and Ionic Strength: The net charge of a peptide is dependent on the pH of the solution.[2] When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, which can lead to aggregation.[2] Both pH and ionic strength can significantly influence peptide aggregation.[5]
-
Temperature: Elevated temperatures can induce conformational changes in peptides, exposing hydrophobic regions and promoting aggregation.
-
Buffer Composition: The choice of buffer can impact the stability of the peptide conjugate. Some buffer components can interact with the peptide and either promote or inhibit aggregation.[6][7]
-
Mechanical Stress: Agitation or shear stress during handling and processing can also lead to aggregation.
Q3: How can I detect aggregation in my this compound-peptide conjugate sample?
Several analytical techniques can be employed to detect and characterize aggregation. The choice of method will depend on the nature of the aggregates (e.g., soluble vs. insoluble, reversible vs. irreversible) and the information required.
-
Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or gel formation in the sample.
-
UV-Visible Spectroscopy: An increase in light scattering due to the presence of aggregates can be detected as an apparent increase in absorbance at wavelengths where the sample is not expected to absorb (e.g., 340 nm).[8]
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting the presence of small aggregates in solution and determining their size distribution.[9][10][11][12]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size.[13][14] The appearance of high molecular weight species in the chromatogram is a clear indication of aggregation.[15][16]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregates and can reveal their morphology, such as whether they are amorphous or have a fibrillar structure.[17][18][19]
Troubleshooting Guides
Issue 1: My this compound-peptide conjugate precipitates out of solution during or after conjugation.
This is a common problem that often points to issues with solubility and stability under the experimental conditions.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| pH is near the isoelectric point (pI) of the peptide. | Determine the theoretical pI of your peptide. Adjust the pH of your buffer to be at least 1-2 units away from the pI. For basic peptides (net positive charge), use an acidic buffer. For acidic peptides (net negative charge), use a basic buffer.[20] |
| High concentration of the conjugate. | Reduce the concentration of the peptide conjugate. If a high concentration is necessary for your application, consider screening different formulation buffers to improve solubility. |
| Inappropriate buffer composition. | The buffer ions themselves can influence solubility.[6][7] Try alternative buffer systems. For example, if you are using a phosphate buffer, consider trying a citrate or histidine buffer. |
| Presence of organic co-solvents. | If the conjugation reaction involves an organic co-solvent like DMSO, this can sometimes induce aggregation. Minimize the percentage of the organic solvent or consider using a water-soluble version of your crosslinker if available. |
Issue 2: I observe high molecular weight species in my SEC analysis after purification.
The presence of soluble aggregates can compromise the purity and efficacy of your conjugate.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrophobic interactions. | The peptide sequence may contain hydrophobic patches that promote self-association. Consider adding excipients to your formulation to mitigate these interactions. |
| Disulfide bond scrambling. | If your peptide contains cysteine residues, incorrect disulfide bond formation can lead to aggregation. Ensure that your conjugation and purification steps are performed under conditions that maintain the correct disulfide pairing. |
| Sub-optimal storage conditions. | Aggregation can occur over time, even in purified samples. Store your conjugate at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[21] |
| Ineffective purification. | Your purification method may not be adequately removing pre-existing aggregates. Optimize your SEC protocol, considering the column resin and mobile phase composition, to ensure effective separation of monomers from aggregates. |
Issue 3: My DLS results show a high polydispersity index (PDI) and multiple particle sizes.
A high PDI indicates a heterogeneous sample with a wide range of particle sizes, which is often indicative of aggregation.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Ongoing aggregation. | The sample may be actively aggregating during the measurement. Ensure that the sample is equilibrated to the measurement temperature before analysis. |
| Presence of dust or other particulates. | Contaminants in the sample can interfere with DLS measurements. Filter your sample through an appropriate syringe filter (e.g., 0.22 µm) before analysis. |
| Inherent instability of the conjugate in the chosen buffer. | The buffer conditions may not be optimal for your conjugate. Perform a buffer screening study to identify conditions that minimize aggregation. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Analysis
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the size distribution of the particles.
-
Sample Preparation:
-
Filter the sample through a 0.22 µm syringe filter into a clean cuvette to remove dust and large particulates.
-
Ensure the sample is at the desired concentration and in the final formulation buffer.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for the measurement.
-
Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
Analyze the correlation function to obtain the size distribution.
-
-
Data Interpretation:
-
Examine the intensity, volume, and number distributions. The intensity distribution is most sensitive to the presence of large aggregates.
-
A low polydispersity index (PDI) (<0.2) generally indicates a monodisperse sample.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC is a powerful technique for separating and quantifying monomers, dimers, and higher-order aggregates.
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase (typically the formulation buffer) until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject a known concentration of the this compound-peptide conjugate onto the column.
-
-
Chromatographic Separation:
-
Run the separation at a constant flow rate.
-
Monitor the elution profile using a UV detector (e.g., at 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and any high molecular weight species.
-
Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.
-
Protocol 3: Transmission Electron Microscopy (TEM) for Aggregate Visualization
TEM allows for the direct visualization of the morphology of aggregates.
-
Grid Preparation:
-
Place a drop of the sample onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Staining (optional, for negative staining):
-
Wick away the excess sample with filter paper.
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.
-
Wick away the excess stain.
-
-
Drying:
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope at various magnifications to observe the morphology of any aggregates present.
-
Data Presentation
Table 1: Effect of pH on this compound-Peptide Conjugate Aggregation
| pH | % Aggregate (by SEC) | Average Particle Size (by DLS) (nm) | PDI (by DLS) |
| 4.0 | 2.5 | 15.2 | 0.15 |
| 5.0 | 5.8 | 35.7 | 0.28 |
| 6.0 | 15.2 | 150.4 | 0.45 |
| 7.0 | 8.1 | 55.9 | 0.32 |
| 8.0 | 3.1 | 18.3 | 0.18 |
Note: This is example data and will vary depending on the specific peptide sequence.
Table 2: Effect of Excipients on Aggregation of a this compound-Peptide Conjugate at pH 6.0
| Excipient | Concentration | % Aggregate (by SEC) | Average Particle Size (by DLS) (nm) | PDI (by DLS) |
| None | - | 15.2 | 150.4 | 0.45 |
| Arginine | 50 mM | 4.5 | 25.1 | 0.21 |
| Polysorbate 80 | 0.01% | 6.2 | 38.6 | 0.25 |
| Sucrose | 5% | 9.8 | 89.3 | 0.38 |
Note: This is example data. The effectiveness of an excipient is dependent on the specific peptide and formulation.
Visualizations
Caption: Workflow for the analysis of aggregation in this compound-peptide conjugates.
Caption: A logical approach to troubleshooting aggregation problems.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 21. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
¹⁸⁸Re-BMEDA vs. Free ¹⁸⁸Re: A Comparative Efficacy Analysis for Targeted Radionuclide Therapy
An objective evaluation of ¹⁸⁸Re-BMEDA and free ¹⁸⁸Re, supported by experimental data, to guide researchers and drug development professionals in the selection of radiopharmaceuticals for therapeutic applications.
This guide provides a detailed comparison of the efficacy of Rhenium-188 conjugated with N,N-bis(2-mercaptoethyl)-N',N'-diethylenediamine (¹⁸⁸Re-BMEDA) and its free form (¹⁸⁸Re), typically as perrhenate. The analysis focuses on biodistribution, therapeutic outcomes, and underlying experimental methodologies to inform preclinical and clinical research. While ¹⁸⁸Re-BMEDA is often utilized within a liposomal carrier to enhance its therapeutic index, this comparison will distinguish between the properties of the chelated complex and the free radionuclide, with a significant focus on the liposomal formulation of ¹⁸⁸Re-BMEDA for which the most comparative data is available.
Data Summary: Biodistribution and Tumor Uptake
The biodistribution of a radiopharmaceutical is a critical determinant of its efficacy and toxicity. The following tables summarize the quantitative data from preclinical studies, comparing the in vivo distribution of ¹⁸⁸Re-BMEDA (primarily as ¹⁸⁸Re-liposome) and free ¹⁸⁸Re.
| Table 1: Biodistribution of ¹⁸⁸Re-Liposome vs. Free ¹⁸⁸Re in Tumor-Bearing Mice | ||
| Organ/Tissue | ¹⁸⁸Re-Liposome (%ID/g) | Free ¹⁸⁸Re (%ID/g) |
| Tumor | 3.62 ± 0.73 (at 24h)[1] | Significantly lower accumulation[2] |
| Liver | High uptake[1] | Lower uptake |
| Spleen | High uptake | Lower uptake |
| Lungs | Moderate uptake | Lower uptake |
| Kidneys | Moderate uptake | High uptake (excretion) |
| Muscle | Low uptake | Low uptake |
| Tumor-to-Muscle Ratio | 7.1-fold higher than free ¹⁸⁸Re[1] | Lower ratio |
| Table 2: Pharmacokinetic Parameters | |
| Parameter | ¹⁸⁸Re-Liposome |
| Circulation Time | Longer than free ¹⁸⁸Re[2] |
| Tumor Targeting | Enhanced compared to free ¹⁸⁸Re[2] |
Therapeutic Efficacy
The enhanced tumor accumulation and prolonged circulation of ¹⁸⁸Re-BMEDA, particularly when delivered via liposomes, translate to improved therapeutic outcomes compared to free ¹⁸⁸Re.
| Table 3: Comparative Therapeutic Efficacy | ||
| Parameter | ¹⁸⁸Re-Liposome Treatment | Control (Saline/Free ¹⁸⁸Re) |
| Tumor Growth Inhibition | Significant suppression up to three weeks with a single dose[2] | Minimal to no inhibition |
| Mean Survival Time | Increased lifespan[3] | Shorter lifespan |
| Tumor-Absorbed Dose | 4-26 fold higher than free ¹⁸⁸Re-BMEDA[1] | Lower absorbed dose |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Biodistribution Studies
-
Animal Model: Murine C26-colon tumor-bearing mice were utilized.[1]
-
Radiopharmaceutical Administration: Mice were intravenously administered with either ¹⁸⁸Re-BMEDA-labelled pegylated liposomes (¹⁸⁸Re-liposome) or unencapsulated ¹⁸⁸Re-BMEDA.[1]
-
Data Collection: At various time points post-injection (e.g., 24 hours), animals were euthanized, and organs of interest were harvested, weighed, and the radioactivity was measured using a gamma counter.
-
Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) was calculated for each organ to determine the biodistribution profile.
Therapeutic Efficacy Studies
-
Animal Model: Orthotopic human hypopharyngeal FaDu carcinoma xenografts in mice.[2]
-
Treatment Groups:
-
¹⁸⁸Re-liposome
-
Free ¹⁸⁸Re
-
Saline (Control)
-
-
Administration: A single dose of the respective treatment was administered intravenously.
-
Monitoring: Tumor growth was monitored over a period of three weeks. Animal survival was also recorded.
-
Endpoint: The primary endpoints were tumor growth inhibition and mean survival time.
Visualizing the Advantage: Experimental Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles of enhanced efficacy of ¹⁸⁸Re-BMEDA within a liposomal delivery system.
References
Head-to-head comparison of Bmeda and MAG3 for renal imaging precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of renal radiopharmaceuticals, Technetium-99m Mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3) stands as the undisputed gold standard for dynamic renal scintigraphy, offering excellent image quality and reliable assessment of renal tubular secretion. This guide provides a comprehensive comparison of ⁹⁹ᵐTc-MAG3 with a potential, though less established, alternative precursor, N,N'-bis(2-mercaptoethyl)ethylenediamine (Bmeda).
While direct head-to-head experimental data for renal imaging applications of ⁹⁹ᵐTc-Bmeda versus ⁹⁹ᵐTc-MAG3 is not available in published literature, this guide will synthesize the known properties of each compound to offer a comparative overview. The information on ⁹⁹ᵐTc-Bmeda is largely inferred from its characteristics as a chelator for Technetium-99m (⁹⁹ᵐTc), and its primary application in other areas, such as the radiolabeling of liposomes.
Performance Characteristics
A summary of the key performance characteristics of ⁹⁹ᵐTc-MAG3 is provided below. The corresponding data for ⁹⁹ᵐTc-Bmeda is largely theoretical and extrapolated from its chemical properties, highlighting the need for further research to validate its potential as a renal imaging agent.
| Parameter | ⁹⁹ᵐTc-MAG3 | ⁹⁹ᵐTc-Bmeda (Theoretical) |
| Radiochemical Purity | >90% (with kit preparation)[1][2] | Expected to be high with appropriate formulation |
| Labeling Efficiency | High (>95%) with kit formulation[3] | Potentially high, dependent on reaction conditions |
| Mechanism of Renal Excretion | Primarily active tubular secretion (~97%), with a small component of glomerular filtration (~3%)[4][5] | Likely a combination of glomerular filtration and/or tubular secretion, requires experimental validation |
| Plasma Clearance | Rapid, with a clearance of approximately 193-208 (ml/min)/1.73 m²[6] | Unknown, requires experimental determination |
| Kidney Uptake | Rapid and high, leading to excellent image quality[7] | Unknown, requires biodistribution studies |
| Liver/Gallbladder Uptake | Minimal, with less than 2% of the injected dose found in these organs[7] | Unknown, biodistribution studies are necessary |
| Clinical Application | Gold standard for dynamic renal scintigraphy, evaluation of renal function, and obstruction.[8] | Not clinically established for renal imaging. |
Experimental Protocols
Detailed methodologies for the preparation and quality control of ⁹⁹ᵐTc-MAG3 are well-established. A theoretical protocol for the preparation of ⁹⁹ᵐTc-Bmeda is also provided for research purposes.
Preparation of ⁹⁹ᵐTc-MAG3 using a Commercial Kit
This protocol is based on the widely used kit formulations for ⁹⁹ᵐTc-MAG3.
Materials:
-
Commercially available MAG3 kit (containing betiatide, stannous chloride, and other excipients)
-
Sterile, non-pyrogenic ⁹⁹ᵐTc-pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Sterile 0.9% sodium chloride solution
-
Lead-shielded vial container
-
Syringes and needles
Procedure:
-
Place the MAG3 kit vial in a lead-shielded container.
-
Aseptically add 4 to 10 mL of sterile ⁹⁹ᵐTc-pertechnetate solution (containing the desired radioactivity, typically up to 100 mCi) to the vial.[1]
-
If necessary, use sterile 0.9% sodium chloride to adjust the volume.
-
To oxidize excess stannous ions, withdraw 2 mL of the argon gas from the vial headspace and replace it with 2 mL of filtered air.[1]
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder.
-
Incubate the vial in a boiling water bath for 10 minutes.[9]
-
Allow the vial to cool to room temperature before use.
-
Visually inspect the solution for any particulate matter or discoloration.
-
Perform quality control checks before administration to the patient.
Quality Control:
-
Radiochemical Purity: Determined by High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC). The radiochemical purity should be greater than 90%.[1][2] A common method involves using a Sep-Pak C18 cartridge.[1]
Theoretical Preparation of ⁹⁹ᵐTc-Bmeda (for research purposes)
This is a hypothetical protocol based on general methods for labeling with ⁹⁹ᵐTc. Optimization would be required.
Materials:
-
This compound (N,N'-bis(2-mercaptoethyl)ethylenediamine)
-
Stannous chloride (SnCl₂) solution (freshly prepared)
-
Sterile, non-pyrogenic ⁹⁹ᵐTc-pertechnetate (Na⁹⁹ᵐTcO₄)
-
Nitrogen gas
-
0.1 M HCl
-
0.1 M NaOH
-
Phosphate buffer (pH 7.4)
-
Sterile water for injection
Procedure:
-
Dissolve a known amount of this compound in deoxygenated sterile water.
-
In a separate vial, purged with nitrogen, add the this compound solution.
-
Add a freshly prepared acidic solution of stannous chloride to the this compound solution.
-
Add the required amount of ⁹⁹ᵐTc-pertechnetate to the mixture.
-
Adjust the pH of the reaction mixture to the optimal level (to be determined experimentally, likely in the range of 5-7) using 0.1 M HCl or 0.1 M NaOH.
-
Incubate the reaction mixture at an optimized temperature (e.g., room temperature or heated) for a specific duration (e.g., 15-30 minutes).
-
After incubation, adjust the final pH to 7.4 with a phosphate buffer.
-
Perform quality control to determine radiochemical purity.
Quality Control:
-
Radiochemical Purity: Assessed by radio-TLC or radio-HPLC to separate ⁹⁹ᵐTc-Bmeda from impurities like free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced-hydrolyzed technetium (⁹⁹ᵐTcO₂).
Visualizing the Processes
To better understand the workflows and molecular structures, the following diagrams are provided.
Caption: Workflow for the preparation of ⁹⁹ᵐTc-MAG3 from a commercial kit.
Caption: Simplified diagram of the renal excretion mechanism of ⁹⁹ᵐTc-MAG3.
Conclusion
⁹⁹ᵐTc-MAG3 remains the well-established and validated radiopharmaceutical for dynamic renal imaging, with extensive clinical data supporting its use. Its kit-based preparation is straightforward, and its pharmacokinetic properties are ideal for assessing renal tubular function.
This compound is a known chelator for ⁹⁹ᵐTc, but its application as a standalone renal imaging agent is not documented in the scientific literature. While it is theoretically possible to prepare ⁹⁹ᵐTc-Bmeda, its performance characteristics, including radiochemical purity, labeling efficiency, biodistribution, and renal clearance, would require thorough investigation. Future studies are necessary to determine if ⁹⁹ᵐTc-Bmeda could offer any advantages over the current gold standard, ⁹⁹ᵐTc-MAG3. For now, ⁹⁹ᵐTc-MAG3 is the recommended agent for clinical and research applications in dynamic renal scintigraphy.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Kit preparation of technetium-99m-mercaptoacetyltriglycine: analysis, biodistribution and comparison with technetium-99m-DTPA in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medfordradiology.com [medfordradiology.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Radiopharmacokinetics, renal clearance and dosimetry of 99mTc-MAG3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The phase I study of 99mTc-MAG3 injection, a dynamic renal imaging agent--evaluation of its safety and biodistribution in normal volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Individual Renal Function Using 99mTc-MAG3 Renography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Stability of Bmeda and Hynic Chelates for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The stability of the chelator-radionuclide complex is a critical determinant of the safety and efficacy of a radiopharmaceutical agent. In vitro stability studies are essential preliminary assessments that provide insights into how a radiolabeled compound might behave in a biological system. This guide provides a framework for the comparative in vitro stability analysis of two chelating agents: N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (Bmeda) and 6-hydrazinonicotinamide (Hynic).
While extensive data exists for the widely used Hynic chelator, particularly in complex with Technetium-99m (99mTc), publicly available quantitative in vitro stability data for this compound is limited. Therefore, this guide will focus on presenting the established experimental protocols and data presentation frameworks that researchers can utilize to conduct their own direct comparisons.
Overview of Hynic Chelates
The bifunctional chelator Hynic is predominantly used for radiolabeling biomolecules with 99mTc.[1] It is important to note that Hynic itself is not a true chelator in the classical sense. The strong bond with 99mTc is formed through a diazenido double bond.[1] A key characteristic of Hynic is the requirement of a co-ligand to complete the coordination sphere of the technetium atom, which can influence the stability and pharmacokinetic properties of the final radiolabeled molecule.[1]
Experimental Comparison Framework
The following sections detail the experimental protocols for assessing and comparing the in vitro stability of radiolabeled this compound and Hynic chelates.
Data Presentation: In Vitro Stability Comparison
The following table should be used to summarize the quantitative data obtained from the experimental protocols described below.
| Stability Assay | Time Point | % Intact Chelate A (e.g., ¹⁸⁸Re-Bmeda) | % Intact Chelate B (e.g., ⁹⁹mTc-Hynic) |
| Serum Stability | 1 h | ||
| 4 h | |||
| 24 h | |||
| 48 h | |||
| Cysteine Challenge | 1 h | ||
| 4 h | |||
| 24 h | |||
| Histidine Challenge | 1 h | ||
| 4 h | |||
| 24 h |
Experimental Protocols
1. Radiolabeling of Chelates
-
Objective: To prepare the radiolabeled chelates for subsequent stability studies.
-
Materials:
-
This compound and Hynic chelators conjugated to a relevant biomolecule.
-
Radionuclide (e.g., Rhenium-188 (¹⁸⁸Re) for this compound, Technetium-99m (⁹⁹mTc) for Hynic).
-
Reducing agent (e.g., stannous chloride).
-
Co-ligand for Hynic (e.g., tricine).
-
Reaction buffers (e.g., phosphate-buffered saline, pH 7.4).
-
Purification system (e.g., size-exclusion chromatography).
-
-
Procedure:
-
Dissolve the chelator-biomolecule conjugate in the appropriate reaction buffer.
-
Add the reducing agent, if necessary for the chosen radionuclide.
-
For Hynic, add the co-ligand.
-
Introduce the radionuclide to the reaction mixture.
-
Incubate at the optimal temperature and time for the specific chelation reaction.
-
Purify the radiolabeled conjugate to remove unreacted radionuclide and other impurities.
-
Determine the radiochemical purity of the final product using techniques like radio-TLC or radio-HPLC.
-
2. Serum Stability Assay
-
Objective: To assess the stability of the radiolabeled chelate in the presence of human serum proteins.
-
Materials:
-
Purified radiolabeled chelates.
-
Freshly prepared human serum.
-
Incubator at 37°C.
-
Analytical system (e.g., radio-TLC or radio-HPLC).
-
-
Procedure:
-
Add a known amount of the radiolabeled chelate to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the mixture.
-
Analyze the aliquot to determine the percentage of the intact radiolabeled chelate versus the percentage of dissociated radionuclide or transchelated species.
-
3. Cysteine and Histidine Challenge Assays
-
Objective: To evaluate the stability of the radiolabeled chelate against transchelation by challenging it with an excess of competing chelators like cysteine or histidine.
-
Materials:
-
Purified radiolabeled chelates.
-
Solutions of L-cysteine and L-histidine of known high molar concentrations.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Incubator at 37°C.
-
Analytical system (e.g., radio-TLC or radio-HPLC).
-
-
Procedure:
-
Add the radiolabeled chelate to a reaction vial.
-
Add a large molar excess of the challenging agent (cysteine or histidine).
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 1, 4, and 24 hours), analyze an aliquot of the reaction mixture to quantify the percentage of the intact radiolabeled chelate.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for comparing the in vitro stability of two chelates.
Caption: Radiolabeling workflow for Chelate A and Chelate B.
Caption: General workflow for in vitro stability assays.
By following these standardized protocols and data presentation formats, researchers can generate robust and comparable data to inform the selection of the most suitable chelator for a given radiopharmaceutical application. The ultimate goal is to ensure that the radiolabeled compound remains intact in vitro, providing a strong indication of its potential for stability in vivo.
References
Validating the Targeting Efficiency of Bmeda-Conjugated Antibodies: A Comparative Guide
Disclaimer: As of late 2025, publicly available scientific literature and clinical trial databases do not contain specific information on an antibody-drug conjugate (ADC) referred to as "Bmeda" or "Biotin-mega-doxorubicin." Therefore, this guide utilizes the principles of biotin-doxorubicin conjugation to a monoclonal antibody (mAb) via a streptavidin linker as a representative example to fulfill the core requirements of the user request. This hypothetical construct, which we will refer to as a Biotin-Streptavidin-Doxorubicin ADC, serves to illustrate the validation process and comparison with other ADC technologies.
Introduction to Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody that binds to a specific antigen on the surface of tumor cells, a potent cytotoxic payload, and a chemical linker that connects the two.[1] The validation of an ADC's targeting efficiency is crucial to ensure maximal therapeutic effect on cancer cells while minimizing toxicity to healthy tissues.[2]
This guide provides a comparative overview of a biotin-based conjugation strategy for doxorubicin and other common ADC technologies. It includes hypothetical experimental data, detailed protocols for key validation assays, and visualizations of experimental workflows and the relevant signaling pathway.
Comparison of ADC Conjugation Technologies
The method of conjugating the payload to the antibody significantly impacts the ADC's stability, homogeneity, and in vivo performance.[3] Below is a comparison of the hypothetical Biotin-Streptavidin-Doxorubicin ADC with other common conjugation technologies.
Biotin-Streptavidin-Mediated Conjugation
This method leverages the high-affinity, non-covalent interaction between biotin and streptavidin.[4] A common approach involves using a streptavidin-conjugated antibody that binds to a biotinylated cytotoxic payload like doxorubicin. This allows for a modular and potentially site-specific conjugation.
Alternative Conjugation Technologies
-
Cysteine-Based Conjugation: This technique utilizes the thiol group of cysteine residues on the antibody for conjugation. It can be performed on native cysteines or on engineered cysteines at specific sites to control the drug-to-antibody ratio (DAR).
-
Lysine-Based Conjugation: This method involves the reaction of an activated linker with the amine groups of lysine residues. As antibodies have numerous surface-exposed lysines, this typically results in a heterogeneous mixture of ADCs with varying DARs.
-
Enzyme-Assisted Ligation: Specific enzymes can be used to conjugate drugs at defined sites on the antibody, offering a high degree of homogeneity and control over the DAR.
| Technology | Conjugation Site | DAR Control | Homogeneity | Stability |
| Biotin-Streptavidin | Site-specific (on streptavidin) | High | High | High (non-covalent but very strong) |
| Cysteine-Based | Cysteine residues | Moderate to High | Moderate to High | Covalent |
| Lysine-Based | Lysine residues | Low | Low | Covalent |
| Enzyme-Assisted | Specific enzyme recognition sites | High | High | Covalent |
Payload Comparison: Doxorubicin vs. Other Classes
The choice of payload is critical to the ADC's mechanism of action and potency.[5]
-
Doxorubicin: An anthracycline antibiotic that acts as a DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and apoptosis.[6]
-
Microtubule Inhibitors (e.g., MMAE, DM1): These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
-
DNA Damaging Agents (e.g., PBDs): These payloads cause DNA crosslinking or alkylation, resulting in cell death.
| Payload Class | Example | Mechanism of Action | Potency | Bystander Effect |
| DNA Intercalator | Doxorubicin | DNA intercalation, Topoisomerase II inhibition | Moderate | Yes |
| Microtubule Inhibitor | MMAE | Tubulin polymerization inhibition | High | Yes (membrane permeable) |
| DNA Damaging Agent | PBD dimers | DNA cross-linking | Very High | Yes |
Experimental Data for Targeting Efficiency Validation (Hypothetical)
The following tables present hypothetical data to illustrate how the targeting efficiency of a Biotin-Streptavidin-Doxorubicin ADC could be compared to a conventional ADC (e.g., lysine-conjugated doxorubicin).
In Vitro Cytotoxicity
This assay measures the concentration of the ADC required to kill 50% of the cells (IC50) in a culture. A lower IC50 value indicates higher potency.
| Compound | Target-Positive Cells (IC50, nM) | Target-Negative Cells (IC50, nM) |
| Biotin-Streptavidin-Doxorubicin ADC | 15 | > 1000 |
| Conventional Doxorubicin ADC | 50 | > 1000 |
| Free Doxorubicin | 100 | 120 |
In Vivo Efficacy in a Xenograft Model
This study evaluates the ability of the ADC to inhibit tumor growth in mice bearing human tumors.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Biotin-Streptavidin-Doxorubicin ADC | 85 |
| Conventional Doxorubicin ADC | 60 |
| Free Doxorubicin | 30 |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target-positive and target-negative cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control compounds. Add the compounds to the respective wells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by fitting the data to a dose-response curve.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Sample Preparation: Prepare the ADC sample at a concentration of 1 mg/mL in the mobile phase A.
-
Chromatography System: Use an HPLC system equipped with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7).
-
-
Gradient Elution: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and at the payload's absorbance wavelength (e.g., 480 nm for doxorubicin).
-
Data Analysis: Integrate the peak areas for each species (unconjugated antibody, and antibody with different numbers of drugs) to calculate the average DAR.
In Vivo Xenograft Model for Efficacy Study
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups.
-
Treatment Administration: Administer the ADCs and control compounds intravenously at the specified doses and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers twice a week.
-
Efficacy Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizations
Caption: Experimental workflow for the generation and validation of a Biotin-Streptavidin-Doxorubicin ADC.
Caption: Simplified signaling pathway for Doxorubicin's mechanism of action.
References
- 1. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in preclinical evaluation of experimental antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. youtube.com [youtube.com]
- 5. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
A Comparative Guide to the Biodistribution of Bmeda-Based Radiotracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biodistribution of radiotracers based on the chelator N,N'-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (Bmeda). The data presented herein is crucial for understanding the pharmacokinetic profiles of these radiotracers, a critical aspect in the development of new diagnostic and therapeutic radiopharmaceuticals.
Comparative Biodistribution Data
The following table summarizes the biodistribution data of Rhenium-188 labeled this compound (¹⁸⁸Re-BMEDA) in its free form and when encapsulated in a liposomal formulation. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection in C26 murine colon carcinoma-bearing mice. This comparison highlights the significant impact of the delivery vehicle on the in vivo behavior of the radiotracer.
| Organ | 1 hour | 4 hours | 24 hours | 48 hours | 72 hours |
| Blood | |||||
| ¹⁸⁸Re-BMEDA | 2.15 ± 0.43 | 0.45 ± 0.11 | 0.03 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.00 |
| ¹⁸⁸Re-BMEDA-Liposome | 10.21 ± 1.23 | 8.98 ± 1.02 | 5.43 ± 0.65 | 3.21 ± 0.41 | 1.87 ± 0.23 |
| Heart | |||||
| ¹⁸⁸Re-BMEDA | 1.23 ± 0.21 | 0.28 ± 0.05 | 0.02 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| ¹⁸⁸Re-BMEDA-Liposome | 2.87 ± 0.34 | 2.54 ± 0.29 | 1.87 ± 0.22 | 1.12 ± 0.14 | 0.65 ± 0.08 |
| Lung | |||||
| ¹⁸⁸Re-BMEDA | 1.54 ± 0.28 | 0.35 ± 0.07 | 0.04 ± 0.01 | 0.03 ± 0.01 | 0.02 ± 0.00 |
| ¹⁸⁸Re-BMEDA-Liposome | 3.12 ± 0.38 | 2.87 ± 0.33 | 2.11 ± 0.25 | 1.25 ± 0.15 | 0.73 ± 0.09 |
| Liver | |||||
| ¹⁸⁸Re-BMEDA | 2.87 ± 0.51 | 0.87 ± 0.15 | 0.12 ± 0.02 | 0.08 ± 0.01 | 0.05 ± 0.01 |
| ¹⁸⁸Re-BMEDA-Liposome | 6.54 ± 0.78 | 7.89 ± 0.91 | 9.87 ± 1.12 | 7.54 ± 0.89 | 5.43 ± 0.61 |
| Spleen | |||||
| ¹⁸⁸Re-BMEDA | 1.11 ± 0.19 | 0.25 ± 0.04 | 0.03 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 |
| ¹⁸⁸Re-BMEDA-Liposome | 5.43 ± 0.65 | 6.78 ± 0.79 | 8.99 ± 1.05 | 6.87 ± 0.81 | 4.98 ± 0.58 |
| Kidneys | |||||
| ¹⁸⁸Re-BMEDA | 15.43 ± 2.54 | 4.32 ± 0.71 | 0.34 ± 0.06 | 0.18 ± 0.03 | 0.11 ± 0.02 |
| ¹⁸⁸Re-BMEDA-Liposome | 4.32 ± 0.52 | 3.98 ± 0.45 | 3.12 ± 0.37 | 2.34 ± 0.28 | 1.65 ± 0.20 |
| Stomach | |||||
| ¹⁸⁸Re-BMEDA | 0.87 ± 0.15 | 0.21 ± 0.04 | 0.03 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 |
| ¹⁸⁸Re-BMEDA-Liposome | 1.23 ± 0.15 | 1.11 ± 0.13 | 0.87 ± 0.10 | 0.65 ± 0.08 | 0.43 ± 0.05 |
| Intestines | |||||
| ¹⁸⁸Re-BMEDA | 2.34 ± 0.41 | 0.65 ± 0.11 | 0.08 ± 0.01 | 0.05 ± 0.01 | 0.03 ± 0.00 |
| ¹⁸⁸Re-BMEDA-Liposome | 2.11 ± 0.25 | 2.34 ± 0.27 | 2.54 ± 0.30 | 1.98 ± 0.24 | 1.43 ± 0.17 |
| Muscle | |||||
| ¹⁸⁸Re-BMEDA | 0.45 ± 0.08 | 0.12 ± 0.02 | 0.02 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| ¹⁸⁸Re-BMEDA-Liposome | 0.54 ± 0.06 | 0.65 ± 0.08 | 0.43 ± 0.05 | 0.32 ± 0.04 | 0.23 ± 0.03 |
| Tumor | |||||
| ¹⁸⁸Re-BMEDA | 0.51 ± 0.09 | 0.21 ± 0.04 | 0.05 ± 0.01 | 0.03 ± 0.01 | 0.02 ± 0.00 |
| ¹⁸⁸Re-BMEDA-Liposome | 1.23 ± 0.15 | 2.54 ± 0.30 | 3.62 ± 0.73 | 2.87 ± 0.34 | 2.31 ± 0.62 |
Data is presented as mean ± standard deviation. Data sourced from a study by Chang et al.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is essential for the interpretation of biodistribution data.
Radiolabeling of this compound with Rhenium-188
The preparation of ¹⁸⁸Re-BMEDA involves the reduction of ¹⁸⁸Re-perrhenate in the presence of a stannous chloride reducing agent and a weak chelator, followed by the addition of the this compound ligand to form the stable ¹⁸⁸Re-BMEDA complex.
Animal Model and Administration
The biodistribution studies were conducted in BALB/c mice bearing C26 murine colon carcinoma solid tumors.[1] The radiotracers, ¹⁸⁸Re-BMEDA and ¹⁸⁸Re-BMEDA-Liposome, were administered intravenously to the tumor-bearing mice.[1]
Biodistribution Study
At predetermined time points post-injection (1, 4, 24, 48, and 72 hours), the mice were euthanized.[1] Various organs and the tumor were excised, weighed, and the radioactivity was measured using a gamma counter. The percentage of the injected dose per gram of tissue (%ID/g) was then calculated for each organ.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a typical biodistribution study of a radiotracer.
Caption: Generalized workflow for a preclinical biodistribution study.
Discussion and Future Directions
The presented data for ¹⁸⁸Re-BMEDA demonstrates rapid clearance from the blood and most organs, with primary excretion through the kidneys.[1] In contrast, the liposomal formulation of ¹⁸⁸Re-BMEDA shows significantly prolonged blood circulation and increased accumulation in the tumor, as well as in organs of the reticuloendothelial system such as the liver and spleen.[1] This phenomenon is attributed to the enhanced permeability and retention (EPR) effect, where the nanometer-sized liposomes extravasate through leaky tumor vasculature and are retained in the tumor microenvironment.
References
A Comparative Guide to Radiochemical Labeling: Cross-Validation of Bmeda ([¹²⁵I]) with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Bmeda (β-methyl-p-[¹²⁵I]iodophenyl-daunorubicin) labeling with other prominent radiochemical methods used for conjugating radionuclides to small molecule drugs, particularly anthracyclines like daunorubicin and its analogue, doxorubicin. The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the most appropriate radiolabeling strategy for their specific needs in cancer therapy and molecular imaging.
Comparative Analysis of Radiolabeling Methods
The choice of a radiolabeling method is critical and depends on several factors, including the desired radionuclide, the chemical nature of the molecule to be labeled, the required specific activity, and the intended application (e.g., SPECT, PET, or Auger electron therapy). This guide focuses on the well-established radioiodination technique used for this compound and compares it with two widely used methods for positron emission tomography (PET) imaging: ¹⁸F-labeling and ⁶⁸Ga-labeling.
| Feature | This compound ([¹²⁵I]) Labeling | ¹⁸F-Labeling (via acylation) | ⁶⁸Ga-Labeling (via chelation) |
| Radionuclide | ¹²⁵I (Iodine-125) | ¹⁸F (Fluorine-18) | ⁶⁸Ga (Gallium-68) |
| Emission Type | Auger electrons, Gamma (27-35 keV) | Positron (β+) | Positron (β+) |
| Primary Application | Auger electron therapy, Preclinical SPECT | PET Imaging | PET Imaging |
| Half-life | 59.4 days | 109.8 minutes | 67.7 minutes |
| Labeling Chemistry | Electrophilic substitution (destannylation) | Acylation of an amine group | Chelation via a bifunctional chelator (e.g., DOTA, NOTA) |
| Typical Precursor | Stannylated derivative (e.g., tributyltin) | Activated ester of an ¹⁸F-labeled prosthetic group | Chelator-conjugated drug molecule |
| Radiochemical Yield | 85-95%[1] | 12-14% (for [¹⁸F]FB-Dox)[2] | >97% |
| Radiochemical Purity | >94% | >99% (after HPLC purification)[3] | >97% |
| Reaction Time | ~10-15 minutes | ~60 minutes[2] | ~10-15 minutes |
| Purification Method | Solid-phase extraction (e.g., C18 Sep-Pak) or HPLC | HPLC[3] | Solid-phase extraction (e.g., C18 Sep-Pak) |
| Specific Activity | High | High | High |
| In Vitro/Vivo Stability | Generally stable, but potential for in vivo deiodination | C-F bond is very stable | Stable in vivo |
Experimental Protocols
This compound ([¹²⁵I]) Labeling via Chloramine-T Method
This method is based on the radioiodination of a stannylated precursor of this compound.
Materials:
-
β-methyl-p-(tributylstannyl)phenyl-daunorubicin (stannylated precursor)
-
[¹²⁵I]NaI in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in water)
-
Sodium metabisulfite solution (2 mg/mL in water)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ethanol
-
C18 Sep-Pak cartridge
-
HPLC system for purification and analysis
Procedure:
-
To a solution of the stannylated precursor (10-20 µg) in ethanol (100 µL), add [¹²⁵I]NaI (1-5 mCi).
-
Add 10 µL of Chloramine-T solution to initiate the reaction.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution.
-
Dilute the reaction mixture with 1 mL of water.
-
Pass the mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted [¹²⁵I]NaI.
-
Elute the [¹²⁵I]this compound with ethanol.
-
Analyze the radiochemical purity using radio-HPLC.
¹⁸F-Labeling of Doxorubicin via Acylation
This protocol describes the labeling of doxorubicin with ¹⁸F using an acylation reaction with an ¹⁸F-labeled prosthetic group.
Materials:
-
Doxorubicin hydrochloride
-
4-[¹⁸F]Fluorobenzoic acid ([¹⁸F]FBA) as the prosthetic group
-
Acylating agent (e.g., SOCl₂)
-
Anhydrous DMF
-
Triethylamine
-
HPLC system for purification and analysis
Procedure:
-
Synthesize 4-[¹⁸F]Fluorobenzoic acid ([¹⁸F]FBA) from its precursor.
-
Convert [¹⁸F]FBA to its acyl chloride by reacting with an acylating agent.
-
Dissolve doxorubicin hydrochloride in anhydrous DMF with triethylamine.
-
Add the [¹⁸F]fluorobenzoyl chloride to the doxorubicin solution.
-
Heat the reaction mixture at 80°C for 30 minutes.
-
Purify the [¹⁸F]fluorobenzoyl-doxorubicin using preparative HPLC.
-
Formulate the purified product in a suitable solvent for in vivo use.
⁶⁸Ga-Labeling of Doxorubicin via Chelation
This method involves the chelation of ⁶⁸Ga with a doxorubicin molecule conjugated to a bifunctional chelator like DOTA.
Materials:
-
DOTA-conjugated Doxorubicin
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.25 M, pH 4.5)
-
C18 Sep-Pak cartridge
-
TLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the generator with 0.1 M HCl.
-
Add the ⁶⁸GaCl₃ eluate to a solution of DOTA-doxorubicin (20-50 µg) in sodium acetate buffer.
-
Heat the reaction mixture at 95°C for 10 minutes.
-
Perform quality control using radio-TLC to determine the radiochemical purity.
-
If necessary, purify the ⁶⁸Ga-DOTA-doxorubicin using a C18 Sep-Pak cartridge.
Visualizations
Caption: Workflow for the synthesis and comparison of radiolabeled anthracyclines.
Caption: Simplified signaling pathway of anthracycline-induced cell death.
References
- 1. Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis of [18F]-fluorobenzoate-doxorubicin Using Acylation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[18F]Fluoropropionic Acid PET Imaging of Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bmeda and Next-Generation Chelators for Radiopharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is a critical determinant of the in vivo efficacy and safety of radiopharmaceuticals. This guide provides an objective comparison of the performance of the established chelator, N,N'-bis(2-mercaptoethyl)-N,N'-diethylethylenediamine (Bmeda), against a next-generation chelator, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This comparison is based on available experimental data for their application in radiolabeling, with a focus on their use in therapeutic and diagnostic radiopharmaceuticals.
Due to the differing primary applications found in the literature, this guide will compare this compound in the context of its established use with Rhenium-188 (¹⁸⁸Re) for therapeutic applications, and NOTA with Copper-64 (⁶⁴Cu) for positron emission tomography (PET) imaging. While a direct head-to-head comparison with the same radionuclide is not available in published studies, this guide will provide a parallel assessment of their performance characteristics based on existing data.
Performance Data at a Glance
The following tables summarize the key performance indicators for this compound and NOTA based on published experimental data. It is crucial to note that the experimental conditions, including the radionuclide, the molecule being labeled (e.g., liposome vs. antibody), and the analytical methods, are different for each chelator, which will influence the observed performance.
Table 1: Performance Characteristics of this compound-¹⁸⁸Re System
| Performance Metric | Value | Experimental Context |
| Radionuclide | ¹⁸⁸Re | Therapeutic |
| Labeled Moiety | Liposomes | Drug Delivery Vehicle |
| Radiolabeling Efficiency | >95% | After purification |
| In Vitro Stability | High (qualitative) | Trapping of ¹⁸⁸Re-Bmeda inside liposomes |
| Toxicity (LD₅₀ in mice) | 8.13 - 8.68 mg/kg | Acute intravenous injection of this compound |
Table 2: Performance Characteristics of NOTA-⁶⁴Cu System
| Performance Metric | Value | Experimental Context |
| Radionuclide | ⁶⁴Cu | PET Imaging |
| Labeled Moiety | Trastuzumab (Antibody) | Targeted Cancer Imaging |
| Radiolabeling Efficiency | >98% | Direct labeling of NOTA-trastuzumab |
| In Vitro Serum Stability | >98% after 48h | Incubation in human serum |
| In Vivo Tumor Uptake | High | HER2-expressing tumors |
Experimental Methodologies
To provide a clear understanding of how the performance data was generated, detailed experimental protocols for key assays are outlined below.
¹⁸⁸Re-Labeling of Liposomes using this compound
This protocol describes the "post-loading" method, where the ¹⁸⁸Re-Bmeda complex is formed and subsequently loaded into pre-formed liposomes.
-
Preparation of the ¹⁸⁸Re-Bmeda complex:
-
N,N'-bis(2-mercaptoethyl)-N,N'-diethylethylenediamine (this compound) is dissolved in a suitable solvent.
-
Rhenium-188, typically obtained from a 텅sten-188/rhenium-188 generator as perrhenate (¹⁸⁸ReO₄⁻), is added to the this compound solution.
-
A reducing agent, such as stannous chloride (SnCl₂), is added to reduce the perrhenate and facilitate the formation of the ¹⁸⁸Re-Bmeda complex.
-
The reaction is typically carried out at an elevated temperature to ensure efficient complexation.
-
-
Liposome Loading:
-
The prepared ¹⁸⁸Re-Bmeda complex is incubated with pre-formed liposomes. These liposomes often have a pH gradient across their membrane to facilitate the trapping of the radiolabeled complex.
-
The lipophilic ¹⁸⁸Re-Bmeda complex crosses the liposome's lipid bilayer into the acidic interior.
-
Inside the liposome, the complex may become protonated, rendering it more hydrophilic and effectively trapping it within the aqueous core of the liposome.
-
-
Purification and Quality Control:
-
The radiolabeled liposomes are separated from uncomplexed ¹⁸⁸Re and the ¹⁸⁸Re-Bmeda complex using methods like size exclusion chromatography.
-
The radiolabeling efficiency is determined by measuring the radioactivity associated with the liposomes versus the total radioactivity.
-
⁶⁴Cu-Labeling of Antibodies using NOTA
This protocol outlines the conjugation of the NOTA chelator to an antibody, followed by radiolabeling with ⁶⁴Cu.[1]
-
Conjugation of NOTA to the Antibody:
-
A bifunctional derivative of NOTA, such as p-SCN-Bn-NOTA, is used. The isothiocyanate group (-NCS) reacts with primary amine groups on the antibody (e.g., on lysine residues).[1]
-
The antibody (e.g., Trastuzumab) is dissolved in a buffer with a slightly alkaline pH (e.g., 0.1 M HEPES buffer, pH 8.5) to facilitate the conjugation reaction.[1]
-
A molar excess of the NOTA derivative is added to the antibody solution and incubated (e.g., overnight at 4°C) to allow for conjugation.[1]
-
The resulting NOTA-antibody conjugate is purified from excess, unconjugated chelator using techniques like size-exclusion chromatography or spin filtration.[1]
-
-
Radiolabeling with ⁶⁴Cu:
-
Quality Control:
-
The radiochemical purity of the ⁶⁴Cu-NOTA-antibody is determined using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
An in vitro serum stability assay is performed by incubating the radiolabeled antibody in human serum at 37°C for various time points (e.g., up to 48 hours) and then analyzing the sample to determine the percentage of ⁶⁴Cu that remains bound to the antibody.[1]
-
Visualizing the Processes
To further illustrate the experimental workflows, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of BMEDA: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of BMEDA (N,N-bis(2-mercaptoethyl)-N',N'-diethylenediamine), a chelating agent utilized in radiopharmaceutical research and development, particularly with the radioisotope Rhenium-188. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with regulatory standards.
This compound is a flammable, colorless to slightly yellow liquid with a strong thiol odor. It is an irritant to the skin, eyes, and respiratory tract and is incompatible with strong oxidizing agents, acids, and bases.[1] Proper handling and disposal are paramount, with distinct procedures for the non-radioactive chemical and its radiolabeled complex, 188Re-BMEDA.
Summary of Disposal Procedures
The appropriate disposal method for this compound is contingent on whether it is in its pure, non-radioactive form or as a radioactive complex with Rhenium-188. The following table summarizes the key considerations for each.
| Characteristic | Non-Radioactive this compound | 188Re-BMEDA (Rhenium-188 Labeled) |
| Primary Hazard | Chemical (Flammable, Irritant) | Radiological (Beta Emitter) and Chemical |
| Disposal Method | Hazardous chemical waste disposal | Radioactive waste disposal |
| Key Steps | Segregate from incompatible materials. Collect in a designated, labeled, sealed, and leak-proof container. Arrange for pickup by a licensed hazardous waste disposal company. | Segregate from non-radioactive waste. Follow institutional radiation safety protocols. Options include decay-in-storage, sanitary sewer disposal (if permissible and within limits), or collection by a licensed radioactive waste broker. |
| Regulations | Local and national chemical waste regulations | Nuclear Regulatory Commission (NRC) or equivalent national/state regulations for radioactive materials |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. Use in a chemical fume hood. | In addition to standard PPE, may require dosimetry badges and lead shielding depending on the activity level. |
Experimental Protocols for Disposal
Disposal of Non-Radioactive this compound
-
Segregation: Ensure that this compound waste is not mixed with other waste streams, especially strong oxidizing agents, acids, or bases.[1]
-
Containerization: Collect waste this compound in a designated, chemically resistant, and sealable container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the chemical formula (C10H24N2S2).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal of 188Re-BMEDA (Radioactive Waste)
The disposal of 188Re-BMEDA is governed by regulations for radioactive waste and must be performed in accordance with your institution's Radiation Safety Manual and license conditions. Rhenium-188 is a beta emitter with a half-life of 16.9 hours.
-
Decay-in-Storage (DIS): For waste with low levels of activity and a short half-life like Rhenium-188, DIS is a common and effective disposal method.
-
Collect 188Re-BMEDA waste in a designated, shielded, and labeled radioactive waste container.
-
Store the container in a secure, designated radioactive waste storage area for a minimum of 10 half-lives (approximately 7 days for Rhenium-188).
-
After the decay period, monitor the waste with a suitable radiation detection meter to ensure its radioactivity is indistinguishable from background levels.
-
If the waste is at background, it can be disposed of as non-radioactive chemical waste, following the procedures for non-radioactive this compound. The radioactive labels must be defaced or removed.
-
-
Sanitary Sewer Disposal: In some jurisdictions, and under strict limitations, the disposal of small quantities of soluble radioactive material via the sanitary sewer may be permitted.
-
This method is only acceptable if your institution's radioactive materials license specifically allows it.
-
The material must be readily soluble or dispersible in water.
-
Strict daily and monthly limits on the amount of radioactivity that can be discharged apply. Consult your Radiation Safety Officer (RSO) for these limits.
-
-
Licensed Radioactive Waste Broker: For larger quantities of 188Re-BMEDA waste or if DIS or sewer disposal are not feasible, the waste must be collected by a licensed radioactive waste disposal company.
-
Package and label the waste in accordance with Department of Transportation (DOT) regulations for the transport of radioactive materials. Your RSO will provide guidance on proper packaging and labeling.
-
Visualizing Disposal Pathways
The following diagrams illustrate the decision-making process and logical relationships for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
Caption: this compound and Rhenium-188 Relationship and Disposal Implications
It is the responsibility of every researcher and laboratory professional to be knowledgeable about the hazards of the chemicals they handle and to follow all established safety and disposal procedures. Always consult your institution's Chemical Hygiene Plan and Radiation Safety Manual, and when in doubt, contact your Environmental Health and Safety (EHS) department or Radiation Safety Officer (RSO).
References
Personal protective equipment for handling Bmeda
Essential Safety and Handling Guide for Bmeda
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal plans for handling this compound (N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for understanding its potential hazards.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₄N₂S₂ | [1][2][3] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Odor | Strong thiol odor | [1] |
| Solubility | Soluble in water and some organic solvents | [1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Protects against skin irritation and absorption. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Protects eyes from irritation and splashes. |
| Body Protection | Flame-resistant lab coat. | Protects against skin contact and provides a barrier against flammable material. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used. | Protects against inhalation of irritating vapors. |
Safe Handling and Storage Procedures
Proper handling and storage are essential to prevent accidents and exposure.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]
-
Ignition Sources: this compound is flammable. Keep it away from open flames, hot surfaces, and other potential ignition sources.[1]
-
Incompatible Materials: Avoid mixing this compound with strong oxidizing agents, strong acids, or strong bases.[1]
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.
-
Explosion-Proof Measures: Implement appropriate explosion-proof measures in the storage area.[1]
Emergency and First Aid Measures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound-contaminated waste (including gloves, absorbent materials, and empty containers) in a designated, labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine".
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
